Sinigrin (Standard)
説明
BenchChem offers high-quality Sinigrin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sinigrin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2.K/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);/q;+1/p-1/b11-6+;/t5-,7-,8+,9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFAFSGJTMHRRY-OCFLFPRFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16KNO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3952-98-5 | |
| Record name | Potassium 1-(β-D-glucopyranosylthio)but-3-enylideneaminooxysulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sinigrin Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin (B192396), a prominent glucosinolate found in plants of the Brassicaceae family such as mustard seeds (Brassica nigra) and horseradish, is a subject of increasing interest in pharmaceutical and nutraceutical research. Its biological activities, primarily mediated by its hydrolysis product allyl isothiocyanate (AITC), include anti-inflammatory, anticancer, and antimicrobial properties.[1] A thorough understanding of the physicochemical properties of sinigrin as a standard is paramount for its accurate quantification, formulation development, and elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of sinigrin, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties of Sinigrin
The fundamental physicochemical properties of sinigrin are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of Sinigrin
| Property | Value | Source(s) |
| Systematic Name | potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate | |
| Synonyms | Allyl glucosinolate, 2-Propenyl glucosinolate, Potassium myronate | [2] |
| CAS Number | 3952-98-5 (Potassium Salt) | |
| Molecular Formula | C₁₀H₁₆KNO₉S₂ | |
| Molecular Weight | 397.46 g/mol (anhydrous basis) | |
| Appearance | White to faint beige crystalline powder | |
| Melting Point | 128 °C (decomposes) | |
| Optical Activity | [α]²⁰/D −17±1°, c = 1% in H₂O | |
| Stability | Hygroscopic | [3] |
Table 2: Solubility of Sinigrin
| Solvent | Solubility | Conditions | Source(s) |
| Water | 125 mg/mL (requires ultrasonication) | 25 °C (estimated) | |
| Phosphate-Buffered Saline (PBS) | ~1 mg/mL | pH 7.2 | [4] |
| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | ||
| Ethanol | Soluble (~30 mg/mL) | [3][4] | |
| Methanol | Slightly Soluble | [3] | |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [4] |
Table 3: Spectral Properties of Sinigrin
| Technique | Key Data | Source(s) |
| UV-Vis Spectroscopy | λmax: 227-229 nm | [4][5][6] |
| ¹H NMR Spectroscopy | Key signals for vinyl protons: ~5.30 and 6.04 ppm | [7] |
| ¹³C NMR Spectroscopy | Signals correspond to the glucose moiety and the allyl side chain. | [7] |
| Mass Spectrometry (LC-MS/MS) | Negative ion electrospray ionization is commonly used. | [8] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of sinigrin.
Determination of Melting Point
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
Procedure:
-
Ensure the sinigrin standard is a fine, dry powder. If necessary, gently grind any crystals using a mortar and pestle.
-
Pack a capillary tube with the powdered sinigrin to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point. For sinigrin, decomposition is observed at its melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Apparatus: Orbital shaker, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system.
Procedure:
-
Add an excess amount of sinigrin standard to a known volume of purified water (e.g., 10 mL) in a sealed flask.
-
Place the flask in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge it at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Accurately dilute a known volume of the clear supernatant with water.
-
Determine the concentration of sinigrin in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at ~227 nm against a standard curve or by HPLC.
-
Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC) for Quantification
Instrumentation: A standard HPLC system with a UV or PDA detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and acetonitrile (B52724) is commonly used. A typical mobile phase consists of 0.02 M tetrabutylammonium (B224687) (TBA) in water (pH 7) and acetonitrile (ACN) in a ratio of 80:20 (v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Detection: UV detection at 227 nm.[5]
-
Column Temperature: 25-30 °C.[5]
Procedure:
-
Prepare a stock solution of sinigrin standard of known concentration in the mobile phase or water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Identify the sinigrin peak based on its retention time compared to the standard.
-
Quantify the amount of sinigrin in the sample by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H and ¹³C NMR of Sinigrin:
-
Sample Preparation: Dissolve an appropriate amount of sinigrin standard in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
¹H NMR: Acquire the proton NMR spectrum. Key characteristic signals for the allyl group include multiplets for the vinyl protons around δ 6.04 ppm (-CH=) and δ 5.30 ppm (=CH₂).[7] The protons of the glucose moiety will appear in the δ 3.0-5.0 ppm region.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals corresponding to the ten carbons of the sinigrin molecule, including those of the glucose unit and the allyl side chain.[7]
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
LC-MS/MS Analysis:
-
Ionization: Negative ion electrospray ionization (ESI) is a common and effective method for the analysis of glucosinolates like sinigrin.[8]
-
Separation: Utilize an HPLC method similar to the one described above to separate sinigrin from other components before it enters the mass spectrometer.
-
Detection: In the mass spectrometer, sinigrin will be detected as its deprotonated molecule [M-H]⁻. Further fragmentation (MS/MS) can be used for structural confirmation and enhanced selectivity in complex matrices.
Mandatory Visualizations
Signaling Pathways
Sinigrin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][9] The following diagrams illustrate a simplified representation of these pathways and the inhibitory action of sinigrin.
Experimental Workflow
The enzymatic hydrolysis of sinigrin by myrosinase is a critical reaction in both the plant's defense mechanism and for the generation of bioactive compounds. The following diagram outlines a typical experimental workflow for studying this process.
Conclusion
This technical guide provides a detailed compilation of the physicochemical properties of sinigrin standard, essential for its application in research and development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for the accurate determination of these properties. The visualizations of the signaling pathways and experimental workflow aim to enhance the understanding of sinigrin's biological context and analytical procedures. This comprehensive resource is intended to support the scientific community in advancing the study and application of this promising natural compound.
References
- 1. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinigrin - Wikipedia [en.wikipedia.org]
- 3. SINIGRIN | 3952-98-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 1H-N.M.R., 13C-N.M.R., and mass spectra of glucosinolates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinigrin (Allylglucosinolate) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinigrin and its role in plant defense mechanisms
An In-depth Technical Guide on the Role of Sinigrin (B192396) in Plant Defense Mechanisms for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sinigrin, a prominent glucosinolate found in members of the Brassicaceae family, serves as a critical component of a sophisticated plant defense system. This technical guide provides a comprehensive overview of sinigrin's biosynthesis, its activation into biologically active compounds, and its multifaceted role in defending plants against a wide array of herbivores and pathogens. Through a detailed examination of the underlying biochemical pathways, signaling networks, and mechanisms of toxicity, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of sinigrin's defensive capabilities. The guide includes structured quantitative data, detailed experimental protocols, and visual diagrams of key processes to facilitate further research and application in pest management and drug discovery.
Introduction: The "Mustard Oil Bomb"
Plants of the Brassicales order have evolved a potent chemical defense mechanism often referred to as the "mustard oil bomb"[1][2]. This system relies on the compartmentalization of glucosinolates, such as sinigrin, and the enzyme myrosinase within plant tissues[1][3]. In its intact form, sinigrin is a relatively benign β-thioglucoside N-hydroxysulfate[4]. However, upon tissue damage caused by herbivore feeding or pathogen invasion, myrosinase is released and hydrolyzes sinigrin[5][6]. This enzymatic reaction initiates a cascade that results in the formation of highly reactive and toxic compounds, most notably allyl isothiocyanate (AITC)[5][7]. AITC is a volatile and pungent compound that acts as a powerful deterrent and toxin to a broad spectrum of organisms, forming the chemical basis of this effective defense strategy[3][8].
Sinigrin: Structure and Biosynthesis
Sinigrin, with the chemical formula C₁₀H₁₆KNO₉S₂, is an aliphatic glucosinolate derived from the amino acid methionine[1][3]. Its biosynthesis is a multi-step process involving chain elongation, core structure formation, and side-chain modification, regulated by a suite of specific enzymes and transcription factors[9].
Biosynthetic Pathway
The biosynthesis of sinigrin begins with the chain elongation of methionine, a process catalyzed by enzymes such as branched-chain aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs)[1]. The resulting chain-elongated methionine derivative is then converted to an aldoxime by cytochrome P450 monooxygenases, specifically CYP79F1[1]. Subsequent enzymatic steps lead to the formation of the core glucosinolate structure, which is then modified to form the characteristic allyl side chain of sinigrin[9].
Transcriptional Regulation
The expression of genes involved in sinigrin biosynthesis is tightly controlled by a network of transcription factors, primarily from the R2R3-MYB family[4][10]. Key positive regulators of aliphatic glucosinolate biosynthesis, including sinigrin, are MYB28, MYB29, and MYB76[10]. These transcription factors orchestrate the coordinated expression of the necessary biosynthetic genes, allowing the plant to modulate sinigrin production in response to developmental and environmental cues[4].
Activation and Bioactivity: The Role of Myrosinase
The defensive properties of sinigrin are realized upon its hydrolysis by myrosinase (EC 3.2.1.147)[6][11]. This reaction cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate[5]. This intermediate spontaneously undergoes a Lossen rearrangement to form the highly electrophilic and biologically active AITC[5][7]. The formation of other minor products, such as allyl cyanide and allyl thiocyanate, can also occur depending on the reaction conditions[6].
Mechanism of Action of Allyl Isothiocyanate (AITC)
AITC exerts its toxic effects on a wide range of organisms through multiple mechanisms. Its high reactivity allows it to readily interact with nucleophilic groups in proteins, leading to enzyme inhibition and disruption of cellular processes[12]. In insects, AITC acts as a potent repellent and feeding deterrent, and at higher concentrations, it can be lethal[8]. Its mode of action in insects involves the activation of TRPA1 ion channels, which triggers a pain response and avoidance behavior[8]. Against microbial pathogens, AITC disrupts cell membranes, inhibits essential enzymes, and can induce oxidative stress, leading to growth inhibition or cell death[12][13].
Quantitative Data on Sinigrin and its Derivatives
The concentration of sinigrin and the efficacy of its hydrolysis products vary significantly among different plant species and against various pests and pathogens.
Sinigrin Content in Brassicaceae
The following table summarizes the sinigrin content in various Brassica species, providing a comparative look at its distribution.
| Plant Species | Plant Part | Sinigrin Concentration (µmol/g dry weight) | Reference |
| Brassica juncea (Mustard Greens) | Seeds | 0.194 - 51.90 | [14] |
| Brassica nigra (Black Mustard) | Seeds | High concentrations | [14] |
| Brassica oleracea (Cabbage) | Leaves | 0.26 mg/g | [14] |
| Brassica oleracea (Broccoli) | Florets | 0.33 mg/g | [14] |
| Brassica oleracea (Brussels Sprouts) | Sprouts | High concentrations | [14] |
Antimicrobial Activity of Sinigrin and its Hydrolysis Products
The table below presents the minimum inhibitory concentrations (MIC) of sinigrin and AITC against a selection of pathogenic bacteria. It is important to note that intact sinigrin shows little to no antimicrobial activity, while AITC is a potent inhibitor[6].
| Compound | Microorganism | MIC (ppm) | Reference |
| Sinigrin | Escherichia coli | > 1000 | [6] |
| Sinigrin | Staphylococcus aureus | > 1000 | [6] |
| Allyl Isothiocyanate (AITC) | Escherichia coli | 100 - 200 | [6] |
| Allyl Isothiocyanate (AITC) | Staphylococcus aureus | 100 - 200 | [6] |
| Allyl Isothiocyanate (AITC) | Lactic Acid Bacteria | 500 - 1000 | [6] |
| Allyl Isothiocyanate (AITC) | Nonxerotolerant Yeasts | 1 - 4 | [6] |
Signaling Pathways in Sinigrin-Mediated Defense
The production of sinigrin and the activation of the "mustard oil bomb" are integrated into the plant's broader defense signaling network. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key regulators of plant immunity and have been shown to influence glucosinolate biosynthesis[15][16].
Herbivory and wounding typically trigger the JA signaling pathway, which in turn upregulates the expression of MYB transcription factors (e.g., MYB28, MYB29) that promote sinigrin biosynthesis[15]. Conversely, infection by biotrophic pathogens often activates the SA pathway. The interaction between the JA and SA pathways is complex and can be antagonistic or synergistic, allowing the plant to fine-tune its defense response to specific threats[14][17][18].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of sinigrin and its role in plant defense.
Extraction and Quantification of Sinigrin by HPLC
This protocol outlines a standard method for the extraction and quantification of sinigrin from plant tissues.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Deionized water
-
DEAE-Sephadex A-25
-
Sulfatase (from Helix pomatia)
-
Sinigrin standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction: Homogenize a known weight of plant tissue in boiling 80% methanol to inactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice and pool the supernatants.
-
Purification: Apply the crude extract to a DEAE-Sephadex A-25 anion exchange column. Wash the column with water to remove impurities.
-
Desulfation: Apply sulfatase solution to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs.
-
Elution: Elute the desulfo-glucosinolates from the column with deionized water.
-
Quantification: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Detect the desulfo-sinigrin peak at approximately 229 nm. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of desulfo-sinigrin (obtained by treating a sinigrin standard with sulfatase).
Myrosinase Activity Assay (Spectrophotometric Method)
This protocol describes a common method for determining myrosinase activity by measuring the rate of sinigrin hydrolysis.
Materials:
-
Plant protein extract
-
Sinigrin solution (substrate)
-
Phosphate (B84403) buffer (pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the phosphate buffer and sinigrin solution.
-
Initiate Reaction: Add a known amount of the plant protein extract to the cuvette to start the enzymatic reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 227 nm, which corresponds to the hydrolysis of sinigrin.
-
Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Myrosinase activity is expressed as the amount of sinigrin hydrolyzed per unit time per amount of protein.
Insect Feeding Bioassay with Artificial Diet
This protocol details how to assess the effect of sinigrin on insect herbivores using an artificial diet.
Materials:
-
Insect species of interest
-
Artificial diet suitable for the insect species
-
Sinigrin
-
Solvent for sinigrin (e.g., water)
-
Rearing containers
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate different concentrations of sinigrin (and a solvent control).
-
Assay Setup: Dispense the diets into individual rearing containers.
-
Insect Introduction: Place a single insect larva (of a specific instar) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Data Collection: After a set period, measure relevant parameters such as larval weight, survival rate, and developmental time.
-
Analysis: Compare the performance of insects on the sinigrin-containing diets to the control diet to determine the dose-dependent effects of sinigrin.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of AITC against microbial pathogens.
Materials:
-
Microbial pathogen of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi)
-
Allyl isothiocyanate (AITC)
-
Solvent for AITC (e.g., ethanol (B145695) or DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Inoculum: Grow the microbial pathogen in its respective liquid medium to a standardized cell density.
-
Serial Dilutions: Prepare a series of twofold dilutions of AITC in the growth medium in the wells of a 96-well plate. Include a positive control (medium with inoculum, no AITC) and a negative control (medium only).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the microtiter plate under appropriate conditions for the growth of the pathogen.
-
Determine MIC: The MIC is the lowest concentration of AITC that completely inhibits visible growth of the microbe, which can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
Sinigrin and the "mustard oil bomb" represent a highly effective and evolutionarily successful plant defense strategy. The intricate biosynthesis of sinigrin, its precise regulation by transcription factors and signaling hormones, and the potent bioactivity of its hydrolysis product, AITC, highlight the complexity of plant-herbivore and plant-pathogen interactions. A thorough understanding of these mechanisms is crucial for developing novel and sustainable approaches to crop protection.
Future research should focus on further elucidating the crosstalk between different signaling pathways in the regulation of sinigrin biosynthesis. Investigating the potential for synergistic or antagonistic interactions of sinigrin and its derivatives with other plant secondary metabolites could reveal new avenues for enhancing plant resistance. Furthermore, exploring the genetic diversity of sinigrin biosynthesis and myrosinase activity within and between Brassica species could identify valuable genetic resources for breeding crops with enhanced pest and disease resistance. For drug development professionals, the potent and broad-spectrum bioactivity of AITC warrants further investigation for its potential applications as an antimicrobial or anticancer agent. A deeper understanding of its mechanisms of action at the molecular level will be critical for translating its therapeutic potential into clinical applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinigrin - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Transcriptome Profiling Reveals Candidate Key Genes Involved in Sinigrin Biosynthesis in Brassica nigra [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Allyl Isothiocyanate (AITC) Triggered Toxicity and FsYvc1 (a STRPC Family Member) Responded Sense in Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jasmonic acid and glucose synergistically modulate the accumulation of glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
Natural sources of Sinigrin for laboratory research
An In-depth Technical Guide to the Natural Sources of Sinigrin (B192396) for Laboratory Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary natural sources of sinigrin, a glucosinolate of significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide details the quantitative distribution of sinigrin across various plant species, outlines established protocols for its extraction, purification, and analysis, and illustrates key biochemical pathways.
Principal Natural Sources of Sinigrin
Sinigrin (allyl-glucosinolate) is predominantly found in plants belonging to the Brassicaceae family.[1][4] For laboratory research, the most potent and commonly utilized sources are the seeds of black mustard (Brassica nigra), brown/Indian mustard (Brassica juncea), horseradish root (Armoracia rusticana), and Brussels sprouts (Brassica oleracea var. gemmifera).[3][4][5] While also present in wasabi (Wasabia japonica), broccoli, and cabbage, the concentrations are often higher in the aforementioned sources.[6][7][8] The concentration of sinigrin varies significantly depending on the plant species, the specific organ, and developmental stage.[9][10] Seeds, in particular, serve as a highly concentrated source, with levels reported as high as 3.3% of the dry weight.[9]
Quantitative Analysis of Sinigrin Content in Natural Sources
The selection of a plant source for sinigrin isolation is guided by its concentration in the target tissue. The following table summarizes sinigrin content across various high-yield sources, compiled from multiple studies.
| Plant Species | Common Name | Plant Part | Sinigrin Content | Units | Citation(s) |
| Brassica nigra | Black Mustard | Seeds | up to 3.3 | % Dry Weight | [9] |
| Brassica nigra | Black Mustard | Seeds | 12.75 | µg/g | [11] |
| Brassica nigra | Black Mustard | Leaves | 7.1 | µg/g | [11] |
| Brassica juncea | Brown/Indian Mustard | Flower Buds | up to 140.13 | µmol/g Dry Weight | [12] |
| Brassica juncea | Brown/Indian Mustard | Flowers | 2050 - 2300 | µg/g | [10] |
| Brassica juncea | Brown/Indian Mustard | Leaves | 190 - 1300 | µg/g | [10] |
| Armoracia rusticana | Horseradish | Roots | 80 - 90 | % of Total Glucosinolates | [13][14] |
| Armoracia rusticana | Horseradish | Roots | 2 - 296 | µmol/g Dry Weight (Total GLS) | [14] |
| Brassica oleracea var. gemmifera | Brussels Sprouts | Buttons | up to 6 | g/kg Fresh Weight | [15] |
| Brassica oleracea var. gemmifera | Brussels Sprouts | Buttons | 4.78 | µmol/g Dry Weight | [16] |
| Brassica oleracea var. italica | Broccoli | Florets | 3.23 | mg/100 g | [6] |
Methodologies for Laboratory-Scale Isolation and Analysis
Obtaining high-purity sinigrin from natural sources requires validated methodologies for extraction, purification, and quantification.
Caption: General workflow for the extraction, purification, and analysis of sinigrin.
Experimental Protocol: Extraction
A primary challenge in sinigrin extraction is preventing its enzymatic degradation by myrosinase, which is released upon tissue damage.[4] The following protocol is a robust method for obtaining a crude sinigrin extract while preserving its integrity.
-
Sample Preparation : Lyophilize fresh plant material (e.g., horseradish roots, mustard seeds) to obtain a stable powder and facilitate grinding.[17][18] Grind the dried material into a fine powder using a laboratory mill.
-
Myrosinase Inactivation and Extraction : To prevent enzymatic hydrolysis, extract the ground material with a boiling solvent. A mixture of 70-80% methanol (B129727) in water is highly effective.[10][19]
-
Add the ground plant powder to the boiling methanol/water solution (e.g., 1:10 w/v).
-
Maintain the boil for 10-15 minutes to ensure complete inactivation of myrosinase.
-
Continue the extraction for an optimal time, which for Brassica juncea has been determined to be approximately 25 minutes.[10]
-
-
Clarification : Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid plant debris.
-
Collection : Carefully decant and collect the supernatant, which contains the crude sinigrin extract. The extract can be concentrated using a rotary evaporator if necessary.
Experimental Protocol: Purification via Ion-Exchange Chromatography
Crude extracts contain numerous other plant metabolites. Ion-exchange chromatography is a standard and effective method for isolating anionic glucosinolates like sinigrin.[17][20][21]
-
Column Preparation : Use a strong anion-exchange (SAX) column or prepare a column with a resin such as DEAE-Sephadex. Equilibrate the column with a suitable buffer (e.g., water or a low-molarity acetate (B1210297) buffer).
-
Loading : Apply the crude sinigrin extract onto the equilibrated column. Glucosinolates will bind to the anion-exchange resin.
-
Washing : Wash the column with water or a low-concentration buffer to remove unbound, neutral, and cationic impurities.
-
Elution : Elute the purified sinigrin from the column. While some protocols use sulfatase to cleave the sulfate (B86663) group for analysis of desulfoglucosinolates, for obtaining intact sinigrin, elution is performed using a salt solution (e.g., potassium chloride or potassium sulfate) of increasing concentration.[21] The specific salt and concentration must be optimized based on the resin and desired purity.
-
Desalting : The eluted fraction containing sinigrin will also contain the elution salt. A subsequent desalting step, such as size-exclusion chromatography or dialysis, may be required depending on the downstream application.
Experimental Protocol: Quantification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the accurate quantification of sinigrin.[17][20]
-
Instrumentation : An HPLC system equipped with a C18 analytical column and a UV or Photodiode Array (PDA) detector.[17][20]
-
Mobile Phase : A common mobile phase consists of an aqueous component and an organic modifier. One validated method uses a mobile phase of 20 mM tetrabutylammonium:acetonitrile (80:20%, v/v) adjusted to pH 7.0.[17][18] Gradient elution methods using acetonitrile-water are also frequently employed.[20]
-
Chromatographic Conditions :
-
Quantification : Prepare a standard curve using a certified sinigrin reference standard (50-800 µg/mL is a good range).[17][18] The concentration of sinigrin in the purified sample is determined by comparing its peak area to the standard curve.
Relevant Biochemical Pathways
Biosynthesis of Sinigrin
Sinigrin biosynthesis is a multi-step pathway that begins with the amino acid methionine.[4][9] The process involves chain elongation, formation of a core glucosinolate structure, and side-chain modifications. Key enzymes, such as cytochrome P450 monooxygenases (e.g., CYP79F1), play a pivotal role in converting chain-elongated methionine derivatives into the corresponding aldoxime, which is a crucial intermediate.[9][23]
Caption: Simplified biosynthetic pathway of sinigrin starting from methionine.
Enzymatic Hydrolysis of Sinigrin
When plant tissue is damaged, sinigrin comes into contact with the enzyme myrosinase (a thioglucosidase), which is stored in separate cellular compartments.[4][24] This interaction, often termed the "mustard oil bomb," rapidly hydrolyzes sinigrin into glucose and an unstable aglycone.[4] The aglycone then spontaneously rearranges to form allyl isothiocyanate (AITC), the compound responsible for the pungent flavor of mustard and horseradish and a molecule of significant research interest.[4][25]
Caption: Enzymatic hydrolysis of sinigrin by myrosinase into allyl isothiocyanate.
Stability and Storage Considerations
For laboratory use, the stability of sinigrin is a critical factor.
-
Solid Form : Pure, solid sinigrin (often as a potassium salt hydrate) is stable for years when stored at -20°C in a dry environment.[24][26]
-
Aqueous Solutions : Sinigrin in aqueous buffers is not recommended for long-term storage; solutions should ideally be prepared fresh. Storage for more than one day is generally discouraged.[26]
-
Plant Extracts : In a prepared extract, sinigrin shows good stability for over 24 hours at room temperature and for more than a week under refrigerated conditions (4-8 °C).[17] However, prolonged storage of boiled vegetables can lead to a decrease in sinigrin content.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Sinigrin - Wikipedia [en.wikipedia.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. worldveg.tind.io [worldveg.tind.io]
- 7. researchgate.net [researchgate.net]
- 8. WO2020161653A2 - Mustard extract enriched with sinigrin having increased bioactivity and bioavailability of allyl isothiocyanate - Google Patents [patents.google.com]
- 9. grokipedia.com [grokipedia.com]
- 10. brocku.scholaris.ca [brocku.scholaris.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Horseradish’s anti-cancer potency recorded in first-time study [nutraingredients.com]
- 14. Correlation of glucosinolate content to myrosinase activity in horseradish (Armoracia rusticana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ojs.openagrar.de [ojs.openagrar.de]
- 23. mdpi.com [mdpi.com]
- 24. plantaanalytica.com [plantaanalytica.com]
- 25. Wasabi - Wikipedia [en.wikipedia.org]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinigrin: A Comprehensive Technical Guide to its Therapeutic Benefits and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinigrin (B192396), a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as mustard seeds, broccoli, and Brussels sprouts, has garnered significant scientific interest for its diverse pharmacological activities.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a potent bioactive compound largely responsible for the therapeutic effects observed.[2][3] This technical guide provides an in-depth overview of the therapeutic benefits of sinigrin, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Natural products have long been a cornerstone of drug discovery, offering a rich diversity of chemical structures with a wide range of biological activities. Sinigrin (2-propenyl glucosinolate) is a prominent example of a plant-derived secondary metabolite with significant therapeutic potential.[1] While sinigrin itself is relatively inert, its hydrolysis product, AITC, exhibits potent biological effects.[2][3] This conversion occurs when plant tissues are damaged, releasing the myrosinase enzyme which is physically separated from sinigrin in intact cells.[2][3] This guide delves into the core pharmacological activities of sinigrin and its derivatives, providing a technical foundation for further research and development.
Anticancer Activity
The anticancer properties of sinigrin, primarily mediated by AITC, have been demonstrated across various cancer cell lines. The mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of sinigrin and its hydrolysis products have been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and the specific compound tested. It is important to note that sinigrin itself often shows little to no bioactivity, while its hydrolyzed form (AITC) is significantly more potent.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Hydrolyzed Sinigrin | HL-60 (Human promyelocytic leukemia) | 2.71 µM | |
| Sinigrin | H460 (Human lung carcinoma) | 60 µg/mL | [4] |
| Sinigrin-rich R. sativus extract | DU-145 (Human prostate cancer) | 15.88 µg/mL | |
| Sinigrin-rich R. sativus extract | HCT-15 (Human colon adenocarcinoma) | 21.42 µg/mL | |
| Sinigrin-rich R. sativus extract | A-375 (Human melanoma) | 24.58 µg/mL | |
| Allyl Isothiocyanate (AITC) | H1299 (Human non-small cell lung cancer) | 5 µM | [5] |
| Allyl Isothiocyanate (AITC) | A549 (Human non-small cell lung cancer) | 10 µM | [5] |
| Allyl Isothiocyanate (AITC) | GBM 8401 (Human malignant glioma) | 9.25 ± 0.69 μM | [5] |
| Allyl Isothiocyanate (AITC) | Bladder Cancer Cells | 2.7–3.3 μM | [5] |
| Allyl Isothiocyanate (AITC) | HL60/S (Human promyelocytic acute leukemia) | 2.0 ± 0.3 µM | [5] |
| Allyl Isothiocyanate (AITC) | HL60/AR (Doxorubicin-resistant leukemia) | 4.1 ± 0.4 µM | [5] |
Key Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., sinigrin or AITC) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
-
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium (B1200493) iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
This method determines the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways in Anticancer Activity
Sinigrin, through AITC, induces apoptosis via the upregulation of p53 and the downregulation of anti-apoptotic Bcl-2 family members, leading to the activation of caspases. Studies have shown that sinigrin can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type.[6]
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
Understanding the biosynthesis pathway of Sinigrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of sinigrin (B192396), an allyl glucosinolate predominantly found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and black mustard seeds.[1][2] Upon tissue damage, sinigrin is hydrolyzed by the enzyme myrosinase into allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish and known for its potential anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] Understanding the intricate biosynthetic pathway of sinigrin is crucial for its potential applications in agriculture and medicine.
The Sinigrin Biosynthesis Pathway
The biosynthesis of sinigrin is a multi-step process that originates from the amino acid methionine.[1][4] The pathway can be broadly divided into three key stages: side-chain elongation, core structure formation, and side-chain modification.[3][5]
Side-Chain Elongation of Methionine
The initial phase of sinigrin biosynthesis involves the extension of the methionine side chain. This process is catalyzed by a series of enzymes, with Methylthioalkylmalate Synthases (MAM) playing a crucial role in the diversity of synthesized glucosinolates.[3][4] The elongation process begins with the deamination of methionine by branched-chain aminotransferase (BCAT) enzymes, followed by a series of reactions including acetylation, isomerization, and decarboxylation to yield homomethionine.[4]
Core Structure Synthesis
Following side-chain elongation, the core glucosinolate structure is formed. A key enzyme in this stage is CYP79F1, a cytochrome P450 monooxygenase, which converts the chain-elongated methionine derivatives into the corresponding aldoxime.[4] This step is a critical part of the nitrogen-oxygen exchange necessary for the formation of the glucosinolate core.
Side-Chain Modification
The final stage in sinigrin biosynthesis involves the modification of the side chain to form the characteristic 2-propenyl group of sinigrin.[4] The enzyme AOP2, a 2-oxoglutarate-dependent dioxygenase, is responsible for this conversion, which enhances the volatility and bioactivity of the resulting compound.[4]
Quantitative Data on Sinigrin Content
The concentration of sinigrin can vary significantly between different plant species and even within different organs of the same plant. The following tables summarize some of the available quantitative data on sinigrin content.
Table 1: Glucosinolate Content (μmol·g⁻¹ DW) in Different Organs of Brassica nigra [3]
| Organ | Sinigrin | Total Glucosinolates |
| Stems | 10.35 ± 0.98 | 10.83 ± 1.05 |
| Rosette Leaves | 8.87 ± 0.51 | 9.78 ± 0.54 |
| Cauline Leaves | 11.83 ± 0.69 | 12.33 ± 0.70 |
| Inflorescences | 1.69 ± 0.15 | 1.86 ± 0.16 |
| Siliques | 1.98 ± 0.12 | 2.19 ± 0.14 |
Data presented as mean ± standard deviation.
Table 2: Sinigrin Concentration in Deoiled Cake of Various Brassica Species Genotypes (μmol/g DM) [6]
| Species | Genotype | Sinigrin Concentration |
| Eruca sativa | RTM314 | 2.92 |
| Eruca sativa | T27 | 5.05 |
| Brassica napus | PBN2001 | 7.51 |
| Brassica napus | NRCG35 | 173.14 |
| Brassica nigra | BHC 46 | 6.84 |
| Brassica nigra | BSH1 | 102.28 |
| Brassica juncea | GDM5 | 4.93 |
| Brassica juncea | SKM1744 | 90.29 |
Experimental Protocols
The study of sinigrin biosynthesis involves a variety of experimental techniques. Below are detailed methodologies for some of the key experiments.
Glucosinolate Extraction and Analysis
This protocol describes the extraction and quantification of glucosinolates from plant tissue.[3]
-
Sample Preparation: Weigh 0.25 g of powdered plant sample and boil in 10 mL of 70% methanol.
-
Internal Standard: Add 200 µL of 5 mM glucotropaeolin (B1208891) as an internal standard.
-
Desulfation: Load the supernatant onto a 1 mL mini-column containing activated DEAE Sephadex A-25. Allow to desulfate overnight with 200 µL of arylsulfatase.
-
HPLC Analysis:
-
Elution: Elute with ultrapure water (solvent A) and acetonitrile (B52724) (solvent B) using a linear gradient from 0% to 20% B for 45 minutes, followed by 6 minutes at 20% B, and then 5 minutes at 100% A.
-
Flow Rate: 1 mL·min⁻¹.
-
Injection Volume: 20 µL.
-
Detection: Monitor the eluent at 229 nm using a diode array detector.
-
RNA Sequencing and qRT-PCR
These methods are used to study the expression of genes involved in the sinigrin biosynthesis pathway.[3]
-
RNA Extraction: Isolate total RNA from plant tissues using a suitable RNA extraction kit.
-
RNA Sequencing (RNA-Seq):
-
Construct sequencing libraries from the extracted RNA.
-
Sequence the libraries using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify and quantify transcripts of genes involved in sinigrin biosynthesis.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the target genes.
-
Use a suitable reference gene (e.g., tonoplastic intrinsic protein-41 (TIPS) in Brassica nigra) for normalization.
-
Analyze the results to determine the relative expression levels of the target genes.
-
Visualizing the Biosynthesis Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the sinigrin biosynthesis pathway and a general experimental workflow for its analysis.
Caption: The biosynthesis pathway of Sinigrin from Methionine.
Caption: Experimental workflow for Glucosinolate (GSL) analysis.
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemjournal.com [biochemjournal.com]
A Technical Guide to the In Vitro Anti-inflammatory Properties of Sinigrin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sinigrin (B192396), a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, such as broccoli and mustard seeds, has garnered significant scientific interest for its therapeutic potential.[1][2][3][4] Emerging in vitro evidence robustly demonstrates its anti-inflammatory capabilities, positioning it as a promising candidate for further investigation in the management of chronic inflammatory diseases.[5] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and key experimental protocols used to characterize the anti-inflammatory properties of sinigrin in vitro. The primary focus is on its action in lipopolysaccharide (LPS)-stimulated macrophage models, which are standard for assessing inflammatory responses.
Quantitative Effects of Sinigrin on Inflammatory Mediators
Sinigrin has been shown to effectively inhibit the production of a wide array of pro-inflammatory mediators in a concentration-dependent manner.[1][2] These studies are typically conducted in murine macrophage cell lines, such as RAW 264.7, where an inflammatory response is induced by LPS.[1][2][6] The inhibitory effects of sinigrin on key molecules are summarized below.
| Inflammatory Mediator | Key Protein/Enzyme | Cell Line | Observed Effect of Sinigrin Treatment | Reference |
| Nitric Oxide (NO) | Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Dose-dependent inhibition of LPS-induced NO production.[1][2] | [1][2] |
| Prostaglandin E2 (PGE2) | Cyclooxygenase-2 (COX-2) | RAW 264.7 | Dose-dependent inhibition of LPS-induced PGE2 production and COX-2 expression.[1][2] | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) | - | RAW 264.7 | Significant suppression of LPS-induced TNF-α production.[1][2][6] | [1][2][6] |
| Interleukin-6 (IL-6) | - | RAW 264.7 | Significant suppression of LPS-induced IL-6 production.[1][2][6] | [1][2][6] |
| Interleukin-1β (IL-1β) | NLRP3 Inflammasome / Caspase-1 | RAW 264.7 | Decreased production following suppression of the NLRP3 inflammasome pathway.[1][3] | [1][3] |
| Interleukin-18 (IL-18) | NLRP3 Inflammasome / Caspase-1 | RAW 264.7 | Decreased production following suppression of the NLRP3 inflammasome pathway.[1][3] | [1][3] |
Molecular Mechanisms of Action
Sinigrin exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are central to the inflammatory response.
Suppression of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are master regulators of inflammatory gene expression. In LPS-stimulated macrophages, sinigrin has been shown to inhibit these pathways.[1][2] Its action involves suppressing the phosphorylation of MAPK proteins, specifically p38 and JNK, and inhibiting the nuclear translocation and activity of the NF-κB p65 subunit.[1][6] This dual inhibition prevents the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1][2][6]
Caption: Sinigrin's inhibition of the NF-κB and MAPK signaling pathways.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. Sinigrin treatment has been found to decrease the production of these cytokines by suppressing the expression of key components of the inflammasome, including NLRP3 itself, the adaptor protein ASC, and Caspase-1.[1] This suggests that sinigrin can interfere with both the priming (Signal 1) and activation (Signal 2) steps of inflammasome assembly.
Caption: Sinigrin's suppression of the NLRP3 inflammasome pathway.
Key Experimental Protocols
The following section details standardized methodologies for assessing the in vitro anti-inflammatory effects of sinigrin.
General Experimental Workflow
A typical experiment follows a logical progression from cell culture to stimulation and subsequent analysis of inflammatory markers.
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Cell Viability Assay (MTT)
It is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of sinigrin for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Nitric Oxide (NO) Assay (Griess Reagent System)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[7][8]
-
Sample Collection: After cell treatment and LPS stimulation, collect 100 µL of culture supernatant from each well of the 96-well plate.
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution.[8][9]
-
Reaction: Add 100 µL of the Griess reagent to the 100 µL of supernatant.[7][10]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8][10]
-
Measurement: Measure the absorbance at 540-550 nm.[7] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the specific quantification of cytokines like TNF-α, IL-6, and IL-1β in the supernatant.[11][12]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a substrate (e.g., TMB). Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to measure the levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-p65, p-p38).[13][14][15]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-iNOS, anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is used as a loading control.
References
- 1. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro wound healing and cytotoxic effects of sinigrin-phytosome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the therapeutic potential of Sinigrin: A promising anti-inflammatory agent for chronic disease management [pubmed.ncbi.nlm.nih.gov]
- 6. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 4.10. Western Blot Analysis for IκB-α, NF-κB, COX-2, and iNOS [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Sinigrin
Introduction
Sinigrin (B192396) is a prominent glucosinolate found in plants of the Brassicaceae family, such as mustard (Brassica nigra, Brassica juncea), horseradish, and wasabi. Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, sinigrin breaks down to form allyl isothiocyanate (AITC), the compound responsible for the characteristic pungent taste of these plants.[1][2] Sinigrin and its derivatives have garnered significant interest in the pharmaceutical and food industries due to their potential biological activities, including antimicrobial and anticarcinogenic properties.[3][4] Accurate and reliable quantification of sinigrin is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust analytical technique widely employed for this purpose.[3][5]
This application note provides a detailed protocol for the quantification of sinigrin using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle of the Method
The method utilizes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Sinigrin, being a polar, anionic compound, typically has low retention on a standard C18 column. To enhance its retention and achieve better separation from other components, an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is often added to the mobile phase.[5][6] The positively charged TBA molecule pairs with the negatively charged sulfate (B86663) group of sinigrin, forming a neutral, more hydrophobic complex that interacts more strongly with the nonpolar stationary phase, thereby increasing its retention time.[6] Quantification is achieved by detecting the analyte using a UV detector at its maximum absorbance wavelength (λmax), which is approximately 227 nm, and comparing the peak area to a calibration curve generated from known concentrations of a pure sinigrin standard.[5][7]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes the extraction of sinigrin from plant material (e.g., seeds, roots, leaves), incorporating steps to deactivate the myrosinase enzyme to prevent sinigrin degradation.[2][8]
Materials:
-
Plant material (e.g., Brassica seeds, Raphanus sativus roots)
-
70% (v/v) Ethanol (B145695) or Methanol
-
Deionized water
-
Mortar and pestle or analytical grinder
-
Centrifuge and centrifuge tubes
-
Water bath
-
Syringe filters (0.45 µm)
-
Optional: Ion-exchange columns (e.g., DEAE-Sephadex) for cleanup[5][7]
Procedure:
-
Sample Homogenization: Freeze-dry (lyophilize) the fresh plant material to obtain a stable powder and prevent enzymatic degradation.[2][5] Grind the dried material into a fine powder using a grinder or mortar and pestle.
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of pre-heated 70% ethanol (heated to 65-70°C).[5] This step both extracts the sinigrin and deactivates the myrosinase enzyme.[9]
-
Vortex the mixture vigorously and incubate in a water bath at 65°C for 15-20 minutes.[5]
-
-
Centrifugation: After incubation, cool the tubes to room temperature and centrifuge at 3000-5000 rpm for 10 minutes.[9]
-
Supernatant Collection: Carefully decant the supernatant into a clean tube. To ensure exhaustive extraction, repeat the extraction process (step 2-3) on the remaining plant residue at least twice. Combine all the supernatants.[5]
-
Cleanup (Optional but Recommended): For complex matrices, a cleanup step using ion-exchange chromatography can be employed to remove impurities.[5][7] This step helps to isolate the anionic glucosinolates.
-
Final Preparation: Evaporate the solvent from the combined supernatants (e.g., using a rotary evaporator or under a stream of nitrogen). Re-dissolve the dried residue in a known volume (e.g., 1-5 mL) of the HPLC mobile phase.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Protocol 2: HPLC Analysis
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Sinigrin standard (≥99% purity).
-
HPLC-grade acetonitrile.[6]
-
Tetrabutylammonium (TBA) salt.[6]
-
HPLC-grade water.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 20 mM tetrabutylammonium in water:acetonitrile (80:20, v/v). Adjust the pH of the aqueous portion to 7.0 before mixing with acetonitrile.[5][7] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh 10 mg of sinigrin standard and dissolve it in 10 mL of mobile phase to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range is 50 to 800 µg/mL.[3][5]
-
HPLC System Setup:
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the calibration standards, starting from the lowest concentration.
-
Inject the prepared sample extracts. It is good practice to inject a blank (mobile phase) between samples to prevent carryover.
-
-
Data Analysis:
-
Identify the sinigrin peak in the sample chromatograms by comparing its retention time with that of the standard. The retention time for sinigrin under these conditions is expected to be approximately 3.6 minutes.[5]
-
Construct a calibration curve by plotting the peak area of the sinigrin standards against their known concentrations.
-
Determine the concentration of sinigrin in the sample extracts using the regression equation from the calibration curve.
-
Calculate the final sinigrin content in the original plant material, accounting for all dilution factors (% w/w or µg/g).
-
Data Presentation
Table 1: Summary of HPLC Chromatographic Conditions for Sinigrin Quantification
| Parameter | Condition 1 | Condition 2 |
| Column | RP-C18 Analytical Column | RP-C18 Column |
| Mobile Phase | 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[5][6][7] | Phosphate buffer/Ammonium acetate (B1210297) with Acetonitrile[1][10] |
| Flow Rate | 0.5 mL/min[5][7] | 1.0 mL/min[5] |
| Detection | UV at 227 nm[5][6] | UV at 229 nm[11] |
| Injection Volume | 10-20 µL | 20 µL |
| Retention Time | ~3.6 min[5][7] | ~2.8 - 3.7 min[5] |
Table 2: Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 50 - 800 µg/mL | [3][5][7] |
| Correlation Coefficient (R²) | > 0.99 | [3][5] |
| Accuracy (% Relative Error) | Intraday: -1.37%Interday: -1.29% | [5][7] |
| Precision (%RSD) | Intraday: 1.43%Interday: 0.94% | [5][7] |
| Limit of Detection (LOD) | 0.1 µg/mL | [1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but derivable from LOD |
Table 3: Examples of Sinigrin Content in Various Plant Materials
| Plant Material | Sinigrin Content | Reference |
| Raphanus sativus Root Fraction | 0.59% w/w | [5] |
| Brassica juncea (Flower Tissue) | 2050 - 2300 µg/g | [10] |
| Brassica juncea (Leaves) | 190 - 1300 µg/g | [10] |
| Brassica napus (Deoiled Cake) | up to 173.14 µmol/g | [11] |
| Brassica juncea (Deoiled Cake) | 4.93 - 90.29 µmol/g | [11] |
Visualizations
Caption: Experimental workflow for sinigrin quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct determination of sinigrin in mustard seed without desulfatation by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jrrslasu.com [jrrslasu.com]
- 9. researchgate.net [researchgate.net]
- 10. brocku.scholaris.ca [brocku.scholaris.ca]
- 11. biochemjournal.com [biochemjournal.com]
Application Note and Protocol: Preparation of Sinigrin Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinigrin (B192396) is a glucosinolate found in cruciferous vegetables such as broccoli and Brussels sprouts, as well as in the seeds of black mustard.[1] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted into allyl isothiocyanate (AITC), a compound with demonstrated anticancer properties.[2][3][4] Accurate quantification of sinigrin in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, requiring precisely prepared standard solutions for calibration and quantification. This document provides a detailed protocol for the preparation of sinigrin standard solutions for HPLC analysis.
Experimental Protocols
Materials and Reagents
-
Sinigrin hydrate (B1144303) (analytical standard, ≥99.0% purity)
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBA) or other ion-pairing reagent (if required by the HPLC method)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
HPLC vials with caps (B75204) and septa
-
Syringe filters (0.45 µm)
Preparation of Sinigrin Stock Solution
A concentrated stock solution is prepared, from which working standards of lower concentrations are made by serial dilution.
Protocol:
-
Accurately weigh approximately 10 mg of sinigrin hydrate using an analytical balance.
-
Quantitatively transfer the weighed sinigrin into a 10 mL Class A volumetric flask.
-
Add a small amount of HPLC grade water to dissolve the sinigrin.
-
Once fully dissolved, bring the volume up to the 10 mL mark with HPLC grade water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
This creates a stock solution of approximately 1000 µg/mL.[5][6] The exact concentration should be calculated based on the precise weight of sinigrin used.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to concentrations that span the expected range of sinigrin in the samples to be analyzed.
Protocol:
-
Label a series of volumetric flasks for the desired concentrations of your working standards. A typical concentration range for a calibration curve is 50 to 800 µg/mL.[5][6]
-
Use the following equation for calculating the volume of stock solution required for each working standard: C₁V₁ = C₂V₂ Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
C₂ = Desired concentration of the working standard
-
V₂ = Final volume of the working standard
-
-
Prepare a series of working standards by pipetting the calculated volume of the stock solution into the appropriately labeled volumetric flasks and diluting to the mark with HPLC grade water.
-
Transfer an aliquot of each working standard solution into an HPLC vial after filtering through a 0.45 µm syringe filter.
Storage and Stability
Proper storage of standard solutions is critical to maintain their integrity.
-
Stock Solution: Store the stock solution in a refrigerator at 4°C. It is recommended to prepare a fresh stock solution weekly. For longer-term storage, the solution can be stored at -20°C for up to one year.[7]
-
Working Standards: It is best practice to prepare fresh working standards daily from the stock solution.[5][6] However, studies have shown that sinigrin solutions can be stable for more than a day at room temperature and for up to a week under refrigerated conditions.[5]
Data Presentation
Table 1: Example Preparation of Sinigrin Working Standards from a 1000 µg/mL Stock Solution
| Desired Concentration (µg/mL) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 50 | 0.5 | 10 |
| 100 | 1.0 | 10 |
| 200 | 2.0 | 10 |
| 400 | 4.0 | 10 |
| 600 | 6.0 | 10 |
| 800 | 8.0 | 10 |
Table 2: Typical HPLC Conditions for Sinigrin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Isocratic: 20 mM Tetrabutylammonium:Acetonitrile (80:20, v/v), pH 7.0[5][6] |
| Flow Rate | 0.5 mL/min[5][6] |
| Injection Volume | 20 µL[5][6] |
| Column Temperature | Ambient (e.g., 25 ± 2°C) or 40°C[5][6][7] |
| Detection Wavelength | 227 nm or 229 nm[5][6][7] |
| Retention Time | Approximately 3.6 minutes (under the specified isocratic conditions)[5][6] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing sinigrin standards and HPLC analysis.
Signaling Pathway of Allyl Isothiocyanate (AITC)-Induced Apoptosis
Sinigrin itself is a precursor, and its biological activity is primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC). AITC has been shown to induce apoptosis in cancer cells through multiple signaling pathways.
Caption: AITC-induced apoptosis signaling pathways in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Hydrolysis of Sinigrin with Myrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin (B192396), a glucosinolate found in plants of the Brassicaceae family, undergoes enzymatic hydrolysis by myrosinase to produce biologically active compounds, most notably allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is of significant interest in drug development due to its potential anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This application note provides a detailed protocol for the enzymatic hydrolysis of sinigrin and subsequent quantification of the reaction products.
Principle of the Reaction
Myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.1.147) catalyzes the cleavage of the thioglucosidic bond in sinigrin. This releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate.[1][5] The reaction is influenced by factors such as pH and temperature, with neutral pH generally favoring the formation of AITC.[1][3]
Data Summary
The following table summarizes key quantitative data for the enzymatic hydrolysis of sinigrin with myrosinase, compiled from various studies.
| Parameter | Optimal Value/Range | Method of Determination | Reference(s) |
| pH | 6.5 - 8.0 | Spectrophotometric, HPLC | [6][7][8] |
| Temperature | 30°C - 50°C | Spectrophotometric, HPLC | [6][7][9] |
| Sinigrin Concentration | 0.2 mM - 1.0 mM | Spectrophotometric, HPLC | [6][9] |
| Myrosinase Activity Unit | One unit releases 1.0 µg of glucose per minute. | Glucose Assay | [6] |
| Detection Wavelength (Sinigrin) | 227 nm | UV-Vis Spectroscopy | [9][10] |
| Detection Wavelength (AITC) | 246 nm | HPLC | [11] |
Experimental Protocols
This section details the methodologies for performing the enzymatic hydrolysis of sinigrin and quantifying the primary products.
Protocol 1: Enzymatic Hydrolysis of Sinigrin
This protocol is adapted from established methods for myrosinase activity assays.[6][9]
Materials:
-
Sinigrin (from a commercial source like Sigma-Aldrich)
-
Myrosinase (crude extract or purified)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.5)
-
EDTA (1 mM)
-
MgCl₂ (3 mM)
-
Deionized water
-
Heating block or water bath
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
250 µL of myrosinase extract
-
750 µL of sodium phosphate buffer (100 mM, pH 6.5)
-
1 µL of 1 M EDTA (final concentration 1 mM)
-
3 µL of 1 M MgCl₂ (final concentration 3 mM)
-
1 µL of 1 M Sinigrin stock solution (final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[6][9]
-
Stop the Reaction: Terminate the reaction by heating the mixture at 100°C for 5 minutes.[6]
-
Sample Preparation for Analysis: Centrifuge the mixture at 25,000 x g for 10 minutes at 4°C to pellet any precipitate.[6] The supernatant can then be used for the quantification of glucose and/or allyl isothiocyanate.
Protocol 2: Quantification of Glucose using a Glucose Oxidase Assay
This method is a common approach to determine myrosinase activity by measuring the amount of released glucose.[6][9]
Materials:
-
Supernatant from Protocol 1
-
Glucose (HK) Assay Kit (e.g., from Sigma-Aldrich)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial glucose assay kit.
-
Use the supernatant from the hydrolysis reaction as the sample.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the amount of glucose released using a standard curve prepared with known concentrations of glucose.
-
Myrosinase activity can be expressed as µg of glucose released per minute under the specified assay conditions.[6]
Protocol 3: Quantification of Allyl Isothiocyanate (AITC) by HPLC
This protocol provides a method for the direct quantification of AITC using High-Performance Liquid Chromatography (HPLC).[11]
Materials:
-
Supernatant from Protocol 1 (may require extraction)
-
Allyl isothiocyanate standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Depending on the sample matrix, a liquid-liquid extraction of the supernatant with a solvent like dichloromethane (B109758) may be necessary to isolate the AITC.[8]
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of AITC standard.
-
Inject the prepared sample.
-
Identify the AITC peak based on the retention time of the standard.
-
Quantify the amount of AITC in the sample by comparing its peak area to the standard curve.
-
Visualizations
Signaling Pathway of Sinigrin Hydrolysis
Caption: Enzymatic hydrolysis of sinigrin by myrosinase.
Experimental Workflow for Sinigrin Hydrolysis and Analysis
Caption: Workflow for sinigrin hydrolysis and product analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin | MDPI [mdpi.com]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7.2. Myrosinase Activity Assay [bio-protocol.org]
- 7. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. ojs.openagrar.de [ojs.openagrar.de]
- 11. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determining the Cytotoxity of Sinigrin Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinigrin (B192396), a glucosinolate found in cruciferous vegetables like broccoli and mustard seeds, has garnered attention for its potential anticancer properties.[1][2][3] Its hydrolysis product, allyl isothiocyanate (AITC), is believed to be the primary bioactive compound responsible for these effects.[2][4] Understanding the cytotoxic effects of sinigrin on cancer cells is crucial for its development as a potential therapeutic agent. This document provides a comprehensive set of protocols for assessing the cytotoxicity of sinigrin in a cell-based setting. The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis.
Sinigrin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including those from the lung, liver, and breast.[1][3][5] The proposed mechanisms of action involve the modulation of signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis.[5][6] This application note details the use of three common cell-based assays to evaluate these cytotoxic effects: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/PI apoptosis assay.
Experimental Workflow
The following diagram illustrates the general workflow for assessing sinigrin's cytotoxicity.
Caption: General workflow for assessing sinigrin cytotoxicity.
Key Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]
Materials:
-
Cancer cell line of choice (e.g., H460 lung cancer cells)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sinigrin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of sinigrin in complete medium.
-
Remove the medium from the wells and add 100 µL of the sinigrin dilutions. Include untreated cells as a negative control and a vehicle control (if sinigrin is dissolved in a solvent).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]
Materials:
-
Treated cells in 96-well plates (from the same setup as the MTT assay)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Following the treatment with sinigrin as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[11]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of sinigrin for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: Cell Viability (MTT Assay)
| Sinigrin Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 5.5 |
| 25 | 82 ± 3.5 | 70 ± 4.2 | 55 ± 4.7 |
| 50 | 65 ± 4.8 | 51 ± 3.6 | 38 ± 3.9 |
| 100 | 45 ± 3.9 | 32 ± 2.9 | 21 ± 3.1 |
Table 2: Cytotoxicity (LDH Assay)
| Sinigrin Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 10 | 12 ± 2.1 | 20 ± 2.5 | 32 ± 3.1 |
| 25 | 25 ± 2.8 | 38 ± 3.2 | 55 ± 4.0 |
| 50 | 42 ± 3.5 | 58 ± 4.1 | 72 ± 4.5 |
| 100 | 65 ± 4.2 | 78 ± 4.9 | 89 ± 5.2 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Sinigrin Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 25 | 75 ± 3.5 | 15 ± 2.2 | 10 ± 1.8 |
| 50 | 50 ± 4.1 | 30 ± 3.1 | 20 ± 2.5 |
| 100 | 25 ± 3.2 | 45 ± 3.8 | 30 ± 2.9 |
Signaling Pathway
Sinigrin has been reported to induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[5][6] The following diagram illustrates this proposed mechanism.
Caption: Sinigrin's proposed mechanism of apoptosis induction.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the cytotoxic effects of sinigrin. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain a comprehensive understanding of sinigrin's potential as an anticancer agent. The provided data tables and pathway diagram serve as templates for organizing and interpreting the experimental results. Further investigation into the specific molecular targets and signaling pathways affected by sinigrin will be essential for its future clinical development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note and Protocol: Spectrophotometric Determination of Myrosinase Activity Using Sinigrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrosinase (EC 3.2.1.147), a β-thioglucosidase, is a key enzyme in the glucosinolate-myrosinase system found predominantly in plants of the Brassicaceae family.[1][2] This system, often referred to as the "mustard oil bomb," is a defense mechanism against herbivores.[2] Upon tissue damage, myrosinase comes into contact with glucosinolates, such as sinigrin (B192396), catalyzing their hydrolysis into various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles.[2][3] Allyl isothiocyanate (AITC), a product of sinigrin hydrolysis, has garnered significant interest for its potential anticancer properties.[3] Therefore, the accurate determination of myrosinase activity is crucial for research in plant biochemistry, food science, and drug development.
This document provides a detailed protocol for a continuous spectrophotometric assay to determine myrosinase activity using sinigrin as the substrate. The method is based on monitoring the decrease in absorbance at approximately 227-230 nm, which corresponds to the enzymatic breakdown of sinigrin.[1][4][5] This assay is rapid, convenient, and allows for the continuous monitoring of the enzymatic reaction.[4]
Principle of the Assay
The spectrophotometric assay for myrosinase activity relies on the change in ultraviolet (UV) absorbance that occurs as sinigrin is hydrolyzed. Sinigrin exhibits a characteristic UV absorbance maximum, and its enzymatic conversion to products, primarily allyl isothiocyanate, leads to a decrease in absorbance at a specific wavelength.[4] The rate of this decrease in absorbance is directly proportional to the myrosinase activity under the specified reaction conditions. By monitoring this change over time, the enzymatic activity can be quantified.
Signaling Pathway of Sinigrin Hydrolysis
The enzymatic reaction catalyzed by myrosinase involves the cleavage of the thioglucosidic bond in sinigrin. This initial step releases a glucose molecule and an unstable aglycone. The aglycone then undergoes a spontaneous rearrangement to form allyl isothiocyanate, sulfate, and a proton.
Caption: Enzymatic hydrolysis of sinigrin by myrosinase.
Experimental Protocols
Materials and Reagents
-
Sinigrin monohydrate (from Sinapis nigra)
-
Myrosinase (e.g., from Sinapis alba seeds, or extracted from plant material)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.5) or 80 mM NaCl solution (pH 6.5)[6][7]
-
Purified water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Pipettes and tips
-
Mortar and pestle (for enzyme extraction)
-
Centrifuge
Enzyme Extraction from Plant Material (Optional)
-
Weigh a known amount of fresh plant material (e.g., 0.5 g of mustard seeds or cabbage leaves).
-
Homogenize the tissue in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 15 mL of 80 mM NaCl) on ice.[1]
-
Centrifuge the homogenate at a high speed (e.g., 25,000 x g) for 10-20 minutes at 4°C.[6]
-
Collect the supernatant containing the crude myrosinase extract. Keep the extract on ice until use.
Spectrophotometric Assay Protocol
-
Prepare the Reaction Mixture: In a 1 cm quartz cuvette, prepare the reaction mixture by adding the components in the following order:
-
X µL of 100 mM sodium phosphate buffer (pH 6.5) or 80 mM NaCl (pH 6.5) to a final volume of 1 mL.
-
Y µL of sinigrin stock solution to achieve a final concentration of 0.2 mM.[1]
-
-
Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[1][4]
-
Initiate the Reaction: Add Z µL of the enzyme extract to the cuvette, mix gently by inverting, and immediately start the spectrophotometric measurement. The final enzyme concentration should be in a range that provides a linear decrease in absorbance over time.
-
Monitor Absorbance: Record the decrease in absorbance at 227 nm or 230 nm for a set period (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 15 or 30 seconds).[1][5]
-
Determine the Rate of Reaction: Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate Myrosinase Activity: Use the following formula to calculate the enzyme activity:
Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme * D
Where:
-
ΔA/min = the linear rate of change in absorbance per minute
-
ε = Molar extinction coefficient of sinigrin (use a literature value or determine experimentally)
-
l = Path length of the cuvette (typically 1 cm)
-
V_total = Total volume of the reaction mixture (in mL)
-
V_enzyme = Volume of the enzyme extract added (in mL)
-
D = Dilution factor of the enzyme extract, if any
One unit (U) of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of sinigrin per minute under the specified conditions.
-
Experimental Workflow
Caption: Workflow for the spectrophotometric myrosinase assay.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference |
| Substrate | Sinigrin | [1][4] |
| Substrate Concentration | 0.2 mM | [1] |
| Wavelength | 227 - 230 nm | [1][4][5] |
| pH | 6.0 - 7.5 | [4][6] |
| Temperature | 25 - 37 °C | [1][4] |
| Buffer | 100 mM Sodium Phosphate or 80 mM NaCl | [6][7] |
Table 2: Kinetic Parameters of Myrosinase with Sinigrin
| Kinetic Parameter | Reported Value | Conditions | Reference |
| Kм | ~0.1 mM | Below neutral pH | [4] |
| Vmax | 3.83 ± 0.4 µmol/min/mg protein | pH 7, 37°C | [8] |
| Kм | 12.67 ± 2.15 µM | pH 7, 37°C | [8] |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Troubleshooting
-
No change in absorbance:
-
Check enzyme activity. The enzyme may be inactive.
-
Verify the correct wavelength is being used.
-
Ensure all reagents were added correctly.
-
-
Rapid, non-linear decrease in absorbance:
-
The enzyme concentration may be too high. Dilute the enzyme extract.
-
Substrate is being depleted too quickly.
-
-
High background absorbance:
-
The crude enzyme extract may be turbid. Centrifuge the extract at a higher speed or for a longer duration.
-
Filter the extract through a 0.45 µm filter.
-
Conclusion
The spectrophotometric determination of myrosinase activity using sinigrin as a substrate is a robust and efficient method suitable for various research applications. By following the detailed protocol and considering the key parameters outlined in this document, researchers can obtain reliable and reproducible data on myrosinase activity. This information is invaluable for understanding the role of the glucosinolate-myrosinase system in plant defense, its implications for human health, and its potential applications in biotechnology and drug development.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Myrosinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. 2.7.2. Myrosinase Activity Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ion Chromatography for the Simultaneous Analysis of Sinigrin and its Anionic Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sinigrin (B192396), a glucosinolate found in plants of the Brassicaceae family, and its hydrolysis byproducts are of significant interest due to their roles in plant defense, human health, and as potential biopesticides. Upon plant tissue damage, the enzyme myrosinase hydrolyzes sinigrin to produce various compounds, including allyl isothiocyanate (AITC), sulfate (B86663), and thiocyanate (B1210189). Accurate and efficient quantification of sinigrin and its byproducts is crucial for quality control, stability studies, and understanding its biological activity. This application note details a robust ion chromatography (IC) method for the simultaneous analysis of sinigrin and its key anionic byproducts, sulfate (SO₄²⁻) and thiocyanate (SCN⁻).
Principle
This method utilizes a hydroxide-selective anion-exchange column to separate sinigrin and its anionic byproducts based on their affinity for the stationary phase. An isocratic elution with a sodium hydroxide (B78521) eluent allows for the sequential elution and detection of the target analytes. Detection is typically achieved by suppressed conductivity, which provides high sensitivity and selectivity for ionic species. This IC method offers a simple and rapid alternative to more complex techniques, enabling the direct quantification of key anionic markers of sinigrin hydrolysis.[1][2][3][4]
Experimental Protocols
1. Sample Preparation (from Mustard Seed Matrix)
-
Grinding: Grind mustard seeds into a fine powder to ensure efficient extraction.
-
Extraction:
-
Accurately weigh a portion of the powdered sample.
-
Add a known volume of deionized water.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of sinigrin and its water-soluble byproducts.
-
-
Centrifugation: Centrifuge the extract to pellet insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the IC system.
-
Dilution: Dilute the filtered extract with deionized water as necessary to bring the analyte concentrations within the calibrated range of the instrument.
2. Ion Chromatography System and Conditions
-
System: A standard ion chromatography system equipped with a pump, injector, column oven, suppressor, and conductivity detector.
-
Column: A hydroxide-selective anion-exchange column (e.g., 4 × 210 mm).[1][2][3]
-
Injection Volume: 10-25 µL.
-
Column Temperature: 30 °C (typical, can be optimized).
-
Detection: Suppressed conductivity.
-
Run Time: Approximately 15-20 minutes (or <90 min as a total analysis time including sample preparation).[1][2][3]
3. Calibration
-
Prepare a series of calibration standards containing known concentrations of sinigrin, potassium sulfate, and potassium thiocyanate in deionized water.
-
The concentration range should bracket the expected concentrations of the analytes in the prepared samples.
-
Inject each standard into the IC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte. The linearity of the calibration curve should be verified (R² > 0.99).
Data Presentation
Table 1: Chromatographic Performance
| Analyte | Retention Time (min) |
| Sulfate (SO₄²⁻) | ~3.5 |
| Thiocyanate (SCN⁻) | ~5.0 |
| Sinigrin | ~8.0 |
Note: Retention times are approximate and may vary depending on the specific column and system conditions.
Table 2: Method Validation Parameters
| Analyte | Linearity Range (mM) | Limit of Detection (LOD) (mM) | Recovery (%) |
| Sulfate (SO₄²⁻) | 0.05 - 1.0 | ≤0.04 | 83 - 102 |
| Thiocyanate (SCN⁻) | 0.05 - 1.0 | ≤0.04 | 83 - 102 |
| Sinigrin | 0.05 - 1.0 | ≤0.04 | 83 - 102 |
Data adapted from published literature for similar IC methods.[1][3][4]
Mandatory Visualizations
Discussion
The presented ion chromatography method provides a reliable and efficient means for the simultaneous quantification of sinigrin and its primary anionic hydrolysis byproducts, sulfate and thiocyanate. The simple isocratic elution and robust suppressed conductivity detection make this method suitable for routine analysis in quality control and research settings. The analysis time is significantly shorter compared to older methods that often required multiple instruments.[1][2]
It is important to note that this IC method is specific for the analysis of anionic species. The major bioactive, but non-ionic and volatile, byproduct of sinigrin hydrolysis is allyl isothiocyanate (AITC).[5] The quantification of AITC and other potential non-ionic byproducts such as allyl cyanide requires complementary analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] However, the concentration of sulfate released during the enzymatic hydrolysis of sinigrin is equimolar to the AITC formed, allowing for an indirect estimation of AITC production by measuring the sulfate concentration.[3]
Conclusion
This application note outlines a validated ion chromatography protocol for the direct and simultaneous measurement of sinigrin and its anionic byproducts. The method is rapid, sensitive, and requires minimal sample preparation, making it a valuable tool for researchers and professionals in the fields of natural product chemistry, food science, and drug development. For a comprehensive analysis of all sinigrin byproducts, this IC method should be used in conjunction with other chromatographic techniques.
References
- 1. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Sinigrin and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin (B192396) is a glucosinolate found in Brassicaceae vegetables like mustard and broccoli. Upon ingestion, it can be hydrolyzed by the enzyme myrosinase or gut microbiota to form bioactive isothiocyanates, primarily allyl isothiocyanate (AITC). AITC and its metabolites are of significant interest in drug development due to their potential anti-inflammatory and anti-cancer properties. Accurate and sensitive quantification of sinigrin and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the analysis of sinigrin and its major metabolite, AITC (measured as its N-acetylcysteine conjugate), in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Sinigrin
Sinigrin itself is a relatively stable precursor molecule. When plant tissues are crushed or upon consumption, myrosinase, an enzyme present in the plant, is released and hydrolyzes sinigrin into an unstable aglycone. This aglycone spontaneously rearranges to form the volatile and reactive AITC. In humans, if the plant myrosinase is inactivated by cooking, the gut microbiome can metabolize sinigrin to AITC. AITC is then rapidly conjugated in the body, primarily through the mercapturic acid pathway, to facilitate its excretion. The N-acetylcysteine (NAC) conjugate of AITC is a major urinary metabolite and a key biomarker of AITC exposure[1].
Metabolic conversion of sinigrin to AITC and its subsequent metabolism.
Experimental Protocols
Sample Preparation
For Human Plasma:
A simple protein precipitation method is effective for the extraction of sinigrin and AITC metabolites from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d3-N-acetylcysteine for AITC-NAC).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
For Human Urine:
Urine samples can be prepared by a simple dilution method.
-
Thaw frozen urine samples at room temperature and vortex for 1 minute.
-
Centrifuge the urine sample at 13,000 rpm for 30 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following is a representative LC-MS/MS method for the simultaneous analysis of sinigrin and AITC-NAC conjugate.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sinigrin | 358.0 | 278.0 | Negative |
| AITC-NAC Conjugate | 263.1 | 134.1 | Positive[2] |
| Internal Standard (d3-NAC) | 167.0 | 123.0 | Positive[3] |
Data Presentation
The following table presents hypothetical pharmacokinetic data for AITC metabolites in rat plasma after a single oral administration of AITC, which can serve as a template for presenting data from human studies.[4]
| Time (hours) | GSH-AITC (µg/mL) | NAC-AITC (µg/mL) |
| 0.5 | 1.47 | 14.03 |
| 1 | 0.85 | 10.21 |
| 2 | 0.42 | 6.89 |
| 4 | 0.18 | 3.15 |
| 8 | Below LLOQ | 1.02 |
GSH-AITC: Glutathione-allyl isothiocyanate conjugate; NAC-AITC: N-acetylcysteine-allyl isothiocyanate conjugate; LLOQ: Lower Limit of Quantification.
Signaling Pathway Activation by AITC
Isothiocyanates, including AITC and the well-studied sulforaphane (B1684495), are potent activators of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6][7] Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione synthesis.
AITC-mediated activation of the Keap1-Nrf2 signaling pathway.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of sinigrin and its primary metabolite, AITC, in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative diagrams of the metabolic and signaling pathways, offer a valuable resource for researchers in pharmacology and drug development. The sensitive and specific method described herein is essential for elucidating the pharmacokinetic profile and mechanism of action of this promising natural compound.
References
- 1. Identification and quantification of the N-acetylcysteine conjugate of allyl isothiocyanate in human urine after ingestion of mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The isothiocyanate sulforaphane inhibits mTOR in an NRF2-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anticancer Potential of Sinigrin using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinigrin, a glucosinolate found in cruciferous vegetables such as broccoli and mustard seeds, has garnered significant interest for its potential anticancer properties.[1] Its hydrolysis product, allyl isothiocyanate (AITC), is believed to be a primary contributor to its biological activities, which include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a fundamental tool for screening the anticancer potential of compounds like Sinigrin. This document provides detailed application notes on Sinigrin's anticancer effects and comprehensive protocols for its evaluation using the MTT assay and other relevant cell-based assays.
Mechanism of Action of Sinigrin in Cancer Cells
Sinigrin exerts its anticancer effects through a multi-faceted approach targeting various cellular processes:
-
Induction of Apoptosis: Sinigrin has been shown to induce programmed cell death in cancer cells. This is achieved through the regulation of key apoptotic proteins, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2][4] Furthermore, Sinigrin can activate the intrinsic mitochondrial apoptosis pathway, often mediated by the tumor suppressor protein p53, leading to the activation of caspases.[2][4][5]
-
Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell proliferation. Sinigrin has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting the division of cancer cells.[1][4][6]
-
Modulation of Signaling Pathways: The anticancer activity of Sinigrin is linked to its ability to interfere with crucial signaling pathways that regulate cell survival and proliferation. A key target is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer. Sinigrin has been shown to inhibit the phosphorylation of PI3K, AKT, and mTOR, leading to the downregulation of proteins involved in cell cycle progression like cyclin D1, PCNA, CDK4, and CDK6.[7]
Data Presentation: Cytotoxicity of Sinigrin against Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values of Sinigrin in different human cancer cell lines as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| DU-145 | Prostate Cancer | 10.91[8] |
| HCT-15 | Colon Adenocarcinoma | 21.42[9] |
| A-375 | Melanoma | 24.58[9] |
| H460 | Lung Carcinoma | 60[10] |
| MCF-7 | Breast Cancer | Not explicitly stated in µg/mL, but significant cytotoxicity observed at 20 µM[7] |
Note: IC50 values can vary depending on the experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effect of Sinigrin on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sinigrin (dissolved in a suitable solvent like DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sinigrin in the culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of Sinigrin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Sinigrin) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of Sinigrin to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Sinigrin on the cell cycle distribution.
Materials:
-
Cancer cells treated with Sinigrin (as described in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treating the cells with Sinigrin for the desired time, harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 1,000 rpm for 3 minutes.[4]
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS for washing.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the cells at 4°C overnight.[4]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The results will be displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Workflow of the MTT assay for evaluating Sinigrin's cytotoxicity.
Caption: Sinigrin's proposed mechanism of anticancer action.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Animal Models Studying Sinigrin's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models utilized to investigate the therapeutic potential of Sinigrin (B192396), a glucosinolate found in cruciferous vegetables. The protocols detailed below are intended to serve as a guide for researchers aiming to evaluate the efficacy of Sinigrin in preclinical settings for various pathological conditions, including cancer, inflammatory bowel disease, and diabetes.
Carcinogen-Induced Hepatotoxicity in Rats
This model is employed to assess the anti-proliferative and pro-apoptotic effects of Sinigrin in the context of liver cancer.[1][2][3][4][5][6]
Experimental Protocol
Animal Model:
-
Species: Male Sprague-Dawley rats.[4]
-
Number: 50 rats, randomly divided into 5 groups (n=10 per group).[2]
-
Housing: 12-hour light-dark cycle at a constant temperature of 25°C, with ad libitum access to food and water.[2]
Induction of Hepatotoxicity:
-
A carcinogen is administered to induce liver damage and tumorigenesis. While the specific carcinogen is not always named, the model aims to replicate carcinogen-induced liver cancer.[1][2][3][4]
Sinigrin Administration:
-
Vehicle: Distilled water.
-
Dosage Groups:
-
Duration: Daily for 20 weeks.[2]
Outcome Measures:
-
Body weight and liver weight.[2]
-
Gene and protein expression analysis of p53, Bcl-2, Bax, and caspases via RT-PCR and Western blot.[1][2][3]
Quantitative Data Summary
| Parameter | Negative Control | Positive Control (Untreated) | Sinigrin (10 mg/kg) | Sinigrin (15 mg/kg) | Sinigrin (25 mg/kg) |
| Body Weight | Normal increase | Significantly reduced | Gradual restoration | Gradual restoration | Gradual restoration |
| Liver Weight | Normal | Increased | Reduced towards normal | Reduced towards normal | Reduced towards normal |
| Number of Surface Tumors | 0 | Significantly high | Dramatically reduced | Dramatically reduced | Dramatically reduced |
| Bcl-2 Expression | Low | High | Significantly lower than positive control | Significantly lower than positive control | Significantly lower than positive control |
| Bax Expression | High | Low | Over-expressed relative to positive control | Over-expressed relative to positive control | Over-expressed relative to positive control |
| p53 Expression | Low | Low (mutant p53 may be high) | Up-regulated | Up-regulated | Up-regulated |
Signaling Pathway: p53-Mediated Apoptosis
Sinigrin induces apoptosis in liver cancer cells through the up-regulation of the tumor suppressor protein p53.[1][2][3] Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax and repress anti-apoptotic proteins like Bcl-2.[2][3] This shifts the balance in the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7] Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[7]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to mimic human ulcerative colitis and to evaluate the anti-inflammatory properties of therapeutic agents like Sinigrin.[8][9]
Experimental Protocol
Animal Model:
Induction of Colitis:
-
Agent: 3.5% Dextran Sulfate Sodium (DSS) (molecular weight: 36,000–50,000 Da).[8]
-
Administration: Provided in drinking water ad libitum.[8]
-
Duration: 7 days.[8]
Sinigrin Administration (Prophylactic and Therapeutic Models):
-
Dosage Groups:
-
-
Prophylactic Model: Sinigrin administration starts before DSS induction.
-
Therapeutic Model: Sinigrin administration starts after the onset of colitis symptoms.
-
Outcome Measures:
-
Disease Activity Index (DAI) score (based on body weight loss, stool consistency, and rectal bleeding).[8][11]
-
Histopathological analysis of the colon (H&E staining).[8]
-
Myeloperoxidase (MPO) activity (a marker for neutrophil infiltration).[8]
-
Levels of pro-inflammatory cytokines (e.g., IL-17) and oxidative stress markers (e.g., MDA, GSH, SOD, catalase).[8][9]
-
Expression of inflammatory markers (e.g., CD68, neutrophil elastase) via immunohistochemistry.[8][9]
Quantitative Data Summary
| Parameter | Control | DSS Control | Sinigrin (15 mg/kg) | Sinigrin (30 mg/kg) |
| Body Weight Loss | None | Significant loss | Significantly mitigated | Significantly mitigated |
| Colon Length Shrinkage | None | Significant shrinkage | Attenuated | Attenuated |
| Disease Activity Index (DAI) | 0 | High | Significantly improved | Significantly improved |
| Pro-inflammatory Cytokine Production | Low | High | Significantly attenuated | Significantly attenuated |
| Anti-oxidant Enzyme Levels | Normal | Depleted | Reversed towards normal | Reversed towards normal |
| Myeloperoxidase (MPO) Expression | Low | High | Remarkably reduced | Remarkably reduced |
| Neutrophil Elastase Expression | Low | High | Remarkably reduced | Remarkably reduced |
| CD68 Expression | Low | High | Remarkably reduced | Remarkably reduced |
Signaling Pathway: MAPK and NF-κB Inhibition
Sinigrin exerts its anti-inflammatory effects by suppressing key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][12] In the context of colitis, inflammatory stimuli activate these pathways, leading to the production of pro-inflammatory cytokines. Sinigrin has been shown to inhibit the phosphorylation of MAPK components and the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.[12]
Streptozotocin (STZ)-Induced Diabetes in Mice
This model is used to investigate the anti-diabetic properties of Sinigrin, particularly its effects on insulin (B600854) resistance and glucose metabolism.[13]
Experimental Protocol
Animal Model:
Induction of Diabetes:
-
Agent: Streptozotocin (STZ).
-
Administration: The protocol for STZ induction can vary, but a common method is a single intraperitoneal injection.[14] Mice with blood glucose levels ≥ 15 mM are considered diabetic.[15]
Sinigrin Administration:
-
Route: Oral gavage.[13]
-
Vehicle: Distilled water.[13]
-
Dosage Groups:
-
Duration: Daily for 21 days.[13]
Outcome Measures:
-
Fasting blood glucose levels.[13]
-
Plasma insulin levels.
-
Body weight, food, and water intake.[13]
-
Levels of glutathione (B108866) (GSH) in plasma, liver, and pancreas.[13]
-
Levels of allyl isothiocyanate (AITC), a metabolite of Sinigrin, in plasma and tissues.[13]
Quantitative Data Summary
| Parameter | Normal Control | Diabetic Control | Diabetes + 15 µmol/kg Sinigrin | Diabetes + 30 µmol/kg Sinigrin |
| Plasma Glucose | Normal | Elevated | Reduced | Reduced |
| Insulin Resistance | Low | High | Significantly improved | Significantly improved |
| Plasma GSH | Normal | Severely depleted | Increased | Increased |
| Liver GSH | Normal | Severely depleted | Increased | Increased |
| Pancreas GSH | Normal | Severely depleted | Increased | Increased |
| Plasma AITC | Low | Low | Detected | Detected |
| Liver AITC Accumulation | Low | Low | Significantly higher | Significantly higher |
| Pancreas AITC Accumulation | Low | Low | Significantly higher | Significantly higher |
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vivo studies with Sinigrin.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats | PLOS One [journals.plos.org]
- 4. Anti-proliferative activities of sinigrin on carcinogen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sinigrin Attenuates the Dextran Sulfate Sodium-induced Colitis in Mice by Modulating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naringin Exhibited Therapeutic Effects against DSS-Induced Mice Ulcerative Colitis in Intestinal Barrier–Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iomcworld.com [iomcworld.com]
- 14. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Sinigrin in Aqueous Solutions
For researchers, scientists, and drug development professionals working with Sinigrin (B192396), maintaining its stability in aqueous solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions to address common challenges encountered during the handling and storage of Sinigrin solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Sinigrin in aqueous solutions?
A1: The stability of Sinigrin in aqueous solutions is primarily influenced by two key factors:
-
pH: Sinigrin is most stable in neutral to slightly acidic conditions.[1] It is relatively stable within a pH range of 5.0 to 7.0.[1] However, its stability decreases in alkaline environments, particularly at a pH of 9.0 and above.[1]
-
Temperature: Elevated temperatures can lead to the degradation of Sinigrin. This can occur through both enzymatic and non-enzymatic pathways.
Q2: What is the main degradation pathway for Sinigrin in the presence of plant material?
A2: The primary degradation pathway for Sinigrin, especially in the presence of plant tissue from Brassicaceae, is enzymatic hydrolysis. This reaction is catalyzed by the enzyme myrosinase, which is physically separated from Sinigrin in intact plant cells. When the plant tissue is damaged, myrosinase comes into contact with Sinigrin, leading to its rapid breakdown into allyl isothiocyanate (AITC), glucose, and sulfate.[1][2] AITC is the compound responsible for the pungent taste of mustard and horseradish.
Q3: Can Sinigrin degrade in an aqueous solution if no plant enzymes are present?
A3: Yes, Sinigrin can undergo thermal degradation in aqueous solutions even in the absence of myrosinase.[3] High temperatures, such as those used in cooking or autoclaving, can cause the breakdown of Sinigrin into various products, including nitriles and isothiocyanates.
Q4: How should I store my Sinigrin stock solutions to ensure maximum stability?
A4: To maximize the stability of your Sinigrin stock solutions, it is recommended to:
-
Maintain an appropriate pH: Prepare your solutions in a buffer with a pH between 5.0 and 7.0.
-
Store at low temperatures: For short-term storage (up to 24 hours), refrigeration at 4-8°C is suitable. For long-term storage, freezing the solution at -20°C or below is recommended. One study indicated that a Sinigrin extract was stable for more than 7 days when refrigerated at 4–8 °C.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent any potential photodegradation.
-
Consider lyophilization: For long-term preservation, lyophilizing (freeze-drying) the Sinigrin solution to a stable powder is an effective method.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Sinigrin concentration in solution over a short period. | Enzymatic Degradation: Presence of contaminating myrosinase activity. | Ensure all glassware is thoroughly cleaned and rinsed to remove any residual plant material. If working with plant extracts, consider heat-treating the extract to inactivate myrosinase before storing. |
| Inappropriate pH: The pH of the solution may be too high (alkaline). | Measure the pH of your solution and adjust it to a range of 5.0-7.0 using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer). | |
| Inconsistent results in bioassays. | Degradation during experiment: The experimental conditions (e.g., high temperature, alkaline pH) may be causing Sinigrin to degrade. | Monitor the stability of Sinigrin under your specific experimental conditions by taking samples at different time points and analyzing them by HPLC. Consider if the experimental buffer system is appropriate. |
| Precipitation in frozen Sinigrin solutions upon thawing. | Freeze-thaw instability: Repeated freeze-thaw cycles can lead to precipitation. | Aliquot your Sinigrin stock solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles. |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products: The new peaks may correspond to degradation products of Sinigrin, such as allyl isothiocyanate or other derivatives.[7][8] | Use a stability-indicating HPLC method that can separate Sinigrin from its potential degradation products. This will allow for accurate quantification of the remaining intact Sinigrin. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard Sinigrin Aqueous Solution
Objective: To prepare a stable aqueous stock solution of Sinigrin.
Materials:
-
Sinigrin hydrate (B1144303) (analytical standard)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Volumetric flasks
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of Sinigrin hydrate using an analytical balance.
-
Dissolve the Sinigrin in a known volume of 0.1 M phosphate buffer (pH 6.0) in a volumetric flask to achieve the desired concentration.
-
Gently swirl the flask until the Sinigrin is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a sterile amber glass vial.
-
For short-term storage (up to one week), store the vial at 4-8°C.
-
For long-term storage, aliquot the solution into single-use cryovials and store at -20°C or below.
Protocol 2: Accelerated Stability Study of Sinigrin in an Aqueous Solution
Objective: To assess the stability of a Sinigrin solution under accelerated temperature and pH conditions.
Materials:
-
Prepared Sinigrin stock solution (as per Protocol 1)
-
A series of buffers with different pH values (e.g., pH 5.0, 7.0, 9.0)
-
Temperature-controlled incubators or water baths set at various temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system with a suitable column (e.g., C18) and detector (UV at 228 nm)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
Dilute the Sinigrin stock solution with each of the different pH buffers to a known final concentration.
-
Dispense aliquots of each pH solution into separate, sealed vials for each temperature and time point.
-
Place the vials in the respective temperature-controlled environments.
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each pH and temperature condition.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of Sinigrin.[9][10][11]
-
Plot the percentage of remaining Sinigrin against time for each condition to determine the degradation kinetics.
Data Presentation
Table 1: Effect of pH on Sinigrin Stability at Room Temperature (25°C)
| pH | Initial Concentration (µg/mL) | Concentration after 48 hours (µg/mL) | % Degradation |
| 5.0 | 100 | 98 | 2% |
| 7.0 | 100 | 95 | 5% |
| 9.0 | 100 | 75 | 25% |
| Note: This is example data and actual results may vary. |
Table 2: Effect of Temperature on Sinigrin Stability at pH 6.0
| Temperature | Initial Concentration (µg/mL) | Concentration after 24 hours (µg/mL) | % Degradation |
| 4°C | 100 | 99 | 1% |
| 25°C | 100 | 96 | 4% |
| 40°C | 100 | 85 | 15% |
| 60°C | 100 | 60 | 40% |
| Note: This is example data and actual results may vary. |
Visualizations
References
- 1. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of sinigrin by Lactobacillus agilis strain R16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. jocpr.com [jocpr.com]
- 7. Identification of new derivatives of sinigrin and glucotropaeolin produced by the human digestive microflora using 1H NMR spectroscopy analysis of in vitro incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the degradation of Sinigrin during extraction
Welcome to the technical support center for sinigrin (B192396) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the degradation of sinigrin during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sinigrin degradation during extraction?
A1: The principal cause of sinigrin degradation is enzymatic hydrolysis by myrosinase.[1][2][3] This enzyme is endogenous to plants containing sinigrin and becomes active when plant tissues are damaged, such as during grinding or crushing.[1] Other contributing factors include high temperatures and extreme pH levels.[2][4][5]
Q2: What are the degradation products of sinigrin?
A2: Under the action of myrosinase, sinigrin is primarily hydrolyzed to allyl isothiocyanate (AITC), which is responsible for the pungent taste of mustard and horseradish.[1] Other potential degradation products, depending on the conditions, include allyl cyanide, allyl thiocyanate, and 1-cyano-2,3-epithiopropane.[1][6] Thermal degradation, particularly in the absence of water, can lead to the formation of desulfo-sinigrin, D-thioglucose, and nitriles.[4]
Q3: How can I prevent enzymatic degradation of sinigrin during extraction?
A3: To prevent enzymatic degradation, myrosinase must be inactivated.[7] This is typically achieved through thermal methods such as boiling the plant material in water or an organic solvent mixture (e.g., ethanol (B145695) or methanol) at temperatures above 70-80°C.[7][8] Non-thermal methods like high hydrostatic pressure or pulsed electric fields can also be employed.[7][9]
Q4: What is the optimal pH for sinigrin stability during extraction?
A4: Sinigrin is relatively stable in a pH range of 5.0 to 7.0.[2][5] It becomes less stable at a more alkaline pH, such as 9.0.[2][5] Myrosinase activity is also pH-dependent, with optimal activity generally observed between pH 5 and 9.[10] Therefore, maintaining a neutral to slightly acidic pH can help preserve sinigrin.
Q5: How does temperature affect sinigrin stability?
A5: High temperatures can lead to the thermal degradation of sinigrin, especially in dry conditions.[4] However, controlled heating is crucial for inactivating myrosinase.[7] For instance, heating rapeseed flakes to 80-90°C is used to inactivate the enzyme, but prolonged exposure or higher temperatures can degrade the sinigrin itself.[7] It has been observed that myrosinase activity in watercress starts to decrease at 60°C and is significantly reduced at 65°C.[11][12]
Troubleshooting Guide
Issue: Low yield of sinigrin in the final extract.
| Possible Cause | Troubleshooting Steps |
| Incomplete myrosinase inactivation | Ensure the plant material is rapidly heated to a sufficient temperature (e.g., boiling water or 70% methanol (B129727) at 70°C) immediately after grinding to denature the myrosinase enzyme.[7][13] For larger samples, ensure even heat distribution to bring the core temperature to the inactivation point.[8] |
| Thermal degradation of sinigrin | Avoid prolonged exposure to very high temperatures. While heat is necessary for myrosinase inactivation, excessive heating can degrade sinigrin.[4] Optimize the heating time and temperature for your specific plant material. |
| Inappropriate extraction solvent | The choice of extraction solvent is critical. While sinigrin is water-soluble, using aqueous organic solvents like 70% methanol or 50% acetonitrile (B52724) can be more efficient for extraction and myrosinase inactivation.[13] |
| Incorrect pH of the extraction medium | Maintain the pH of the extraction medium between 5.0 and 7.0 to ensure sinigrin stability.[2][5] |
| Improper sample storage | If not processed immediately, store plant material at low temperatures (e.g., -20°C) to minimize enzymatic activity prior to extraction.[11] Sinigrin extracts are stable for over 24 hours at room temperature and for more than 7 days when refrigerated at 4-8°C.[14] |
Quantitative Data Summary
The following table summarizes the impact of temperature and pH on myrosinase activity and sinigrin stability.
| Factor | Condition | Effect on Myrosinase Activity | Effect on Sinigrin Stability | Reference(s) |
| Temperature | 25-45°C | Optimal activity range for watercress myrosinase. | Stable. | [11][12] |
| 60-65°C | Activity begins to decrease and is significantly reduced. | Stable. | [11][12] | |
| > 90°C | Generally considered inactivated. | Risk of thermal degradation with prolonged exposure. | [7] | |
| pH | 3.0 | Very low or no activity. | Stable. | [12] |
| 5.0 - 7.0 | Active, with optimal activity often in this range. | Relatively stable. | [2][5][10] | |
| 9.0 | Active. | Less stable. | [2][5] |
Experimental Protocols
Protocol 1: Hot Water Extraction for Sinigrin with Myrosinase Inactivation
This protocol is suitable for obtaining a crude extract of sinigrin while minimizing enzymatic degradation.
-
Sample Preparation: Grind fresh plant material (e.g., mustard seeds) into a fine powder. To prevent enzymatic activity during grinding, it can be done in liquid nitrogen.[15]
-
Myrosinase Inactivation and Extraction: Immediately add the powdered sample to boiling water (1:30 w/v, e.g., 1 g of powder to 30 mL of water).[15]
-
Heating: Maintain the mixture in a boiling water bath for 15 minutes to ensure complete inactivation of myrosinase.[15]
-
Centrifugation: After cooling, centrifuge the mixture to pellet the solid material.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm) to obtain a clear extract containing sinigrin.
-
Analysis: The extract can then be analyzed, for instance, by HPLC for sinigrin quantification.[16][17]
Protocol 2: Solvent Extraction of Sinigrin
This protocol uses an organic solvent for efficient extraction and myrosinase inactivation.
-
Sample Preparation: Lyophilize and grind the plant material to a fine powder.[14][18]
-
Extraction: Add the powder to a pre-heated (70°C) 70% aqueous methanol solution (v/v).[13]
-
Incubation: Maintain the mixture at 70°C for a specified time (e.g., 20-30 minutes) with occasional vortexing.
-
Solid-Liquid Separation: Centrifuge the mixture and collect the supernatant.
-
Solvent Evaporation (Optional): If a concentrated aqueous solution of sinigrin is desired, the methanol can be removed using a rotary evaporator. The dried extract can then be resuspended in water.[13]
-
Purification (Optional): The extract can be further purified using techniques like ion-exchange chromatography.[14][18]
Visualizations
Caption: Enzymatic degradation pathway of sinigrin by myrosinase.
Caption: A standard workflow for the extraction of sinigrin.
Caption: Troubleshooting decision tree for low sinigrin yield.
References
- 1. Sinigrin - Wikipedia [en.wikipedia.org]
- 2. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tost.unise.org [tost.unise.org]
- 13. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 16. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct determination of sinigrin in mustard seed without desulfatation by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ultrasonic-Assisted Extraction of Sinigrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ultrasonic-assisted extraction (UAE) of Sinigrin (B192396) from plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ultrasonic-assisted extraction of Sinigrin.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low Sinigrin Yield | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time can significantly reduce yield.[1][2] 2. Inadequate Ultrasonic Power/Frequency: Insufficient cavitation will result in poor cell wall disruption and inefficient extraction.[3][4] 3. Improper Sample Preparation: Large particle size can limit solvent penetration. Myrosinase enzyme activity may degrade Sinigrin if not properly inactivated.[5] 4. Matrix Effects: The presence of interfering compounds in the plant material can hinder Sinigrin extraction. | 1. Optimize Parameters: Refer to the Quantitative Data on Optimized UAE Parameters tables below. Systematically vary one parameter at a time (e.g., ethanol (B145695) concentration, temperature, time) to determine the optimal conditions for your specific plant material.[6][7] 2. Adjust Ultrasonic Settings: If your equipment allows, experiment with different power and frequency settings. Ensure the ultrasonic probe or bath is functioning correctly.[8] 3. Improve Sample Preparation: Grind the plant material to a fine, uniform powder. Heat-treat the sample (e.g., 100°C for 2 hours) to inactivate myrosinase before extraction.[5] 4. Pre-treat Sample: Consider a defatting step with a non-polar solvent like petroleum ether to remove lipids that may interfere with extraction.[5] |
| Sinigrin Degradation | 1. Excessive Temperature: Sinigrin, while relatively stable at moderate temperatures, can degrade at elevated temperatures, especially during prolonged extraction.[5][9] 2. Prolonged Sonication Time: Extended exposure to ultrasonic waves can lead to the degradation of bioactive compounds.[2][10] 3. Inappropriate pH: Glucosinolates can be unstable in acidic or alkaline environments.[9] | 1. Control Temperature: Use a cooling bath or a jacketed extraction vessel to maintain the optimal temperature. While higher temperatures can increase yield, they also risk degradation; a balance is crucial.[11] For instance, while one study on Indian mustard seed found an optimal temperature of 81°C, another on cauliflower found it to be 43°C.[1][6] 2. Optimize Extraction Time: Determine the shortest extraction time that provides a satisfactory yield. Studies have shown optimal times ranging from 30 to 60 minutes.[1][6] 3. Maintain Neutral pH: Use neutral solvents and ensure the pH of the extraction medium remains close to neutral.[9] |
| Inconsistent Results | 1. Inhomogeneous Sample: Variations in the plant material can lead to inconsistent starting concentrations of Sinigrin. 2. Fluctuations in Ultrasonic Power: Inconsistent power output from the sonicator can affect extraction efficiency. 3. Variable Extraction Conditions: Small deviations in temperature, time, or solvent concentration between experiments can cause variability. | 1. Homogenize Sample: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Calibrate and Monitor Equipment: Regularly check the performance of your ultrasonic equipment. 3. Standardize Protocol: Strictly adhere to the established optimal extraction protocol for all experiments. |
| Difficulty Filtering Extract | 1. Fine Particulate Matter: Fine plant particles may pass through standard filters. 2. Presence of Pectinous Materials: Some plant materials, like mustard seeds, contain pectins that can form viscous solutions.[6][7] | 1. Centrifugation: Centrifuge the extract at a high speed (e.g., 4713 g for 20 min) to pellet the solid residue before filtration.[11] 2. Use Finer Filters: Employ a smaller pore size filter (e.g., 0.20 µm) for final clarification.[11] 3. Enzymatic Treatment: Consider the use of pectinase (B1165727) to break down pectinous materials, though this may add complexity to the protocol. |
Frequently Asked Questions (FAQs)
1. What is the principle behind ultrasonic-assisted extraction (UAE)?
Ultrasonic-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[4] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense localized pressure and temperature.[12] These forces disrupt the plant cell walls, enhancing solvent penetration and accelerating the mass transfer of intracellular compounds like Sinigrin into the solvent, leading to higher yields in shorter times.[3][11]
2. What are the main advantages of UAE over conventional extraction methods for Sinigrin?
Compared to traditional methods like maceration or Soxhlet extraction, UAE offers several benefits:
-
Increased Efficiency: UAE can significantly increase the yield of Sinigrin. For example, an optimized UAE protocol for Indian mustard seed increased the yield by over 70% compared to conventional methods.[6][7]
-
Reduced Extraction Time: UAE can dramatically shorten the extraction period, often from hours to minutes.[12][13]
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of solvent.[14]
-
Milder Operating Conditions: UAE can often be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like Sinigrin.[4][12]
3. What is the best solvent for ultrasonic-assisted extraction of Sinigrin?
Aqueous ethanol is the most commonly reported and effective solvent for Sinigrin extraction. The optimal concentration of ethanol can vary depending on the plant material. For instance, studies have found optimal ethanol concentrations to be 42% for cauliflower and 57% for Indian mustard seed.[1][6] It is recommended to perform preliminary experiments to determine the ideal ethanol-to-water ratio for your specific application.
4. How do I inactivate the myrosinase enzyme before extraction?
Myrosinase is an enzyme present in plants containing glucosinolates that can hydrolyze Sinigrin, leading to inaccurate quantification. To inactivate this enzyme, the plant material should be heated before extraction. A common method is to heat the ground and defatted seed powder at 100°C for 2 hours.[5]
5. Can I reuse the solvent for multiple extractions?
While technically possible, it is generally not recommended for quantitative studies. Reusing the solvent can lead to a build-up of extracted compounds, which will reduce the concentration gradient and decrease the efficiency of subsequent extractions. For optimal and reproducible results, fresh solvent should be used for each extraction.
Quantitative Data on Optimized UAE Parameters
The following tables summarize optimized parameters for the ultrasonic-assisted extraction of glucosinolates, with a focus on Sinigrin, from different plant sources.
Table 1: Optimized UAE Parameters for Glucosinolates from Cauliflower [1][2]
| Parameter | Optimal Value |
| Ethanol Concentration | 42% |
| Extraction Temperature | 43°C |
| Extraction Time | 30 min |
| Resulting Glucosinolate Content | 7400 µg Sinigrin equivalence/g DW |
Table 2: Optimized UAE Parameters for Sinigrin from Indian Mustard Seed [6][7]
| Parameter | Optimal Value |
| Ethanol Concentration | 57% |
| Extraction Temperature | 81°C |
| Extraction Time | 60 min |
| Predicted Sinigrin Productivity | 3.81% |
| Actual Sinigrin Productivity | 3.84 ± 0.02% |
Experimental Protocols
Detailed Methodology for Ultrasonic-Assisted Extraction of Sinigrin from Indian Mustard Seed
This protocol is synthesized from established methods for the UAE of Sinigrin.[5][6][7][11]
1. Plant Material Preparation: a. Heat whole Indian mustard seeds at 100°C for 2 hours to inactivate the myrosinase enzyme.[5] b. Grind the heat-treated seeds into a fine powder using a cyclone mill and pass through a 60-mesh sieve. c. Defat the mustard seed powder by mixing with a 5-fold volume of petroleum ether and stirring. Repeat this process three times. d. Centrifuge the mixture and discard the supernatant. Dry the defatted powder under a fume hood to remove residual solvent. e. Store the dried, defatted powder at -20°C until use.
2. Ultrasonic-Assisted Extraction: a. Accurately weigh 2g of the pre-treated powder and place it into an extraction vessel. b. Add the optimized volume of 57% aqueous ethanol. The solid-to-liquid ratio is a key parameter to optimize, but a starting point could be 1:20 (g/mL). c. Place the vessel in an ultrasonic bath or use an ultrasonic probe. If using a bath, ensure the water level is appropriate. If using a probe, immerse the tip into the slurry. d. Set the extraction temperature to 81°C. Use a thermostated water bath or a jacketed vessel to maintain this temperature.[6][7] e. Apply ultrasound continuously for 60 minutes.[6][7] Ensure constant stirring (e.g., 250 rpm) if the setup allows, to maintain a homogenous mixture.[11]
3. Sample Recovery and Analysis: a. After extraction, separate the liquid extract from the solid residue by centrifugation (e.g., 4713 g for 20 minutes at 4°C).[11] b. Carefully decant the supernatant. c. Filter the supernatant through a 0.20 µm syringe filter to remove any remaining fine particles.[11] d. The clarified extract is now ready for analysis, typically by High-Performance Liquid Chromatography (HPLC), to quantify the Sinigrin content.
Visualizations
Caption: Workflow for Ultrasonic-Assisted Extraction of Sinigrin.
Caption: Troubleshooting logic for low Sinigrin yield in UAE.
References
- 1. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology [mdpi.com]
- 2. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. The Sound of Extraction: Ultrasonic-Assisted Techniques in Plant Active Principle Recovery [greenskybio.com]
- 14. Ultrasound-assisted extraction of bioactive compounds from plants | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Sinigrin Solubility in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for effectively dissolving Sinigrin (B192396) in cell culture media. Below are frequently asked questions and troubleshooting steps to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Sinigrin?
Sinigrin, a glucosinolate, is generally considered water-soluble.[1] However, its solubility can vary significantly depending on the solvent and its purity (e.g., hydrate (B1144303) form). Key solubility data is summarized below. For cell culture applications, the solubility in phosphate-buffered saline (PBS) is the most relevant metric and is considerably lower than in pure water or organic solvents.[2][3]
| Solvent | Reported Solubility | Source(s) |
| Water | ~125 mg/mL to 1000 mg/mL | [1] |
| 22.6 mg/mL | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2][3] |
| Ethanol | ~30 mg/mL | [2][3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [2][3] |
| Methanol | Soluble | [1][4] |
Q2: Why does my Sinigrin solution precipitate when added to cell culture medium?
This is a common issue when diluting a stock solution made in an organic solvent (like DMSO or ethanol) into an aqueous-based cell culture medium. The high concentration of the compound in the organic solvent "crashes out" or precipitates when it hits the aqueous environment where its solubility is much lower. The final concentration of the organic solvent in the medium is also a critical factor.[5]
Q3: What is the recommended solvent for making a Sinigrin stock solution?
For cell culture applications, sterile Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution.[2][3] Ethanol is also a viable option.[2][3] These organic solvents can dissolve Sinigrin at a much higher concentration than aqueous buffers, allowing for the preparation of a concentrated stock that can be diluted to a final working concentration with a minimal amount of organic solvent being introduced to the cells.
Q4: How should I prepare a Sinigrin working solution for my experiment?
The key is to dilute the stock solution into your pre-warmed cell culture medium slowly and with gentle agitation. This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation. Always visually inspect the medium for any signs of precipitation after adding the compound. For a detailed methodology, refer to the Experimental Protocols section below.
Q5: What are the stability concerns for Sinigrin in solution?
Sinigrin solutions have several stability considerations:
-
pH: Sinigrin is relatively stable in neutral or slightly acidic conditions (pH 5-7) but is less stable in alkaline conditions (pH 9).[6][7]
-
Enzymatic Degradation: If the Sinigrin source is not pure or is contaminated with the enzyme myrosinase, it will be hydrolyzed into its active metabolite, Allyl isothiocyanate (AITC).[6][8][9] This is a critical consideration, as many of Sinigrin's biological effects are attributed to AITC.[10][11]
-
Storage: Aqueous solutions of Sinigrin are not recommended for storage for more than one day.[2] Stock solutions prepared in anhydrous DMSO are more stable and should be aliquoted and stored at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[2]
Troubleshooting Guide
If you encounter precipitation when preparing your Sinigrin working solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Sinigrin precipitation.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution | Final concentration exceeds solubility limit in the aqueous medium. | Lower the final working concentration of Sinigrin. The solubility in PBS is only about 1 mg/mL.[2][3] |
| Rapid change in solvent polarity. | Add the stock solution drop-by-drop into a larger volume of pre-warmed (37°C) media while gently vortexing or swirling. | |
| Cloudiness or turbidity in media | Incomplete dissolution of stock solution. | Ensure your DMSO stock solution is completely clear before use. If necessary, gently warm the stock vial to ensure all solute is dissolved. |
| Formation of micro-precipitates. | Briefly sonicate the final working solution in a water bath to help break up small aggregates. Use with caution to avoid degrading the compound or media components. | |
| Inconsistent experimental results | Degradation of Sinigrin. | Prepare fresh working solutions for each experiment.[2] Ensure the pH of your final medium is within the stable range (pH 5-7).[6] |
| Contamination with myrosinase enzyme. | Use highly purified Sinigrin (≥95%). If extracting from a plant source, ensure methods are used to inactivate myrosinase, such as heat treatment.[12][13] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sinigrin Stock Solution in DMSO
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Calculate Mass: Determine the mass of Sinigrin (hydrate, FW: ~397.5 g/mol ) needed. For 1 mL of a 100 mM stock, you will need 39.75 mg.[3]
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Weigh Compound: Under sterile conditions (e.g., in a biosafety cabinet), accurately weigh the required amount of Sinigrin powder into a sterile microcentrifuge tube.
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Add Solvent: Add the calculated volume of sterile, anhydrous DMSO to the tube.
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Dissolve: Vortex the tube vigorously until the Sinigrin powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for long-term stability.[2]
Protocol 2: Preparation of a 10 µM Sinigrin Working Solution in Cell Culture Media
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Pre-warm Media: Place the required volume of your complete cell culture medium (e.g., DMEM with 10% FBS) in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock: Remove one aliquot of the 100 mM Sinigrin stock solution from the -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed. To make a 10 µM working solution, you will need to perform a 1:10,000 dilution. For example, to prepare 10 mL of working solution, you will need 1 µL of the 100 mM stock.
-
Perform Dilution:
-
Pipette 10 mL of the pre-warmed medium into a sterile conical tube.
-
While gently swirling or vortexing the tube of medium, add the 1 µL of Sinigrin stock solution dropwise into the center of the vortex. This ensures rapid dispersal.
-
-
Final Check: Cap the tube and invert it gently a few times to mix thoroughly. Visually inspect the solution against a light source to ensure it is clear and free of any precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (e.g., 1 µL) to an equivalent volume of medium (10 mL). This is crucial to ensure that any observed cellular effects are due to Sinigrin and not the solvent.
-
Application: The Sinigrin working solution is now ready to be applied to your cells.
Relevant Pathways and Workflows
Caption: Enzymatic hydrolysis of Sinigrin by myrosinase.
Caption: Standard workflow for preparing Sinigrin solutions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sinigrin Hydrate [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sinigrin | CAS:3952-98-5 | Glucosinolates | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Sinigrin - Wikipedia [en.wikipedia.org]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Sinigrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Sinigrin.
Troubleshooting Guides
This section addresses common issues encountered during Sinigrin analysis that are often attributable to matrix effects.
Problem 1: Low Analyte Response or Complete Signal Loss in Matrix Samples Compared to Neat Standards
Possible Cause: Ion suppression is a likely cause, where co-eluting matrix components interfere with the ionization of Sinigrin in the MS source.[1][2][3][4] This is a common phenomenon in complex matrices like plant extracts or biological fluids.
Solutions:
-
Improve Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[3]
-
Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) or mixed-mode SPE cartridge to clean up the sample. This can effectively remove salts, polar lipids, and other interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for complex plant matrices and can significantly reduce matrix components.[5][6][7]
-
Liquid-Liquid Extraction (LLE): While less common for polar compounds like Sinigrin, a carefully optimized LLE protocol can be effective.
-
-
Optimize Chromatography:
-
Gradient Elution: Modify the gradient to better separate Sinigrin from the interfering matrix components. Often, simply shifting the retention time of the analyte away from the "suppression zone" can significantly improve the signal.[4]
-
Column Chemistry: Experiment with different column chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity and improve separation from matrix interferences.
-
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract.[8] However, this may compromise the limit of quantification (LOQ).
-
Check for Metal Chelation: Sinigrin, with its sulfate (B86663) group, may chelate with metal surfaces in the HPLC system (e.g., stainless steel columns, frits), leading to peak tailing and signal loss. Consider using a metal-free or PEEK-lined column and tubing.[9]
Problem 2: Poor Reproducibility and Accuracy (High %RSD)
Possible Cause: Inconsistent matrix effects across different samples or batches can lead to poor reproducibility.
Solutions:
-
Implement an Internal Standard (IS): The use of a suitable internal standard is crucial for correcting variability.
-
Structural Analog Internal Standard: In the absence of a SIL-IS, a structurally similar compound that is not present in the sample can be used. For glucosinolate analysis, other glucosinolates like Gluconapin or Progoitrin could be considered, but their elution and ionization behavior must be carefully validated to ensure they effectively track Sinigrin.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[3] This helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Problem 3: Ion Enhancement (Signal in Matrix is Higher than in Neat Standard)
Possible Cause: Less common than ion suppression, ion enhancement can occur when co-eluting matrix components improve the ionization efficiency of Sinigrin.[1][8]
Solutions:
-
Follow the same strategies as for ion suppression. The goal is to either remove the interfering components or to normalize their effect.
-
Thorough Method Validation: A comprehensive validation, including the assessment of matrix effects across multiple lots of matrix, is essential to understand and control this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by the presence of co-eluting, undetected components in the sample matrix.[3][8] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[1][4]
Q2: How can I quantitatively assess the matrix effect for my Sinigrin assay?
A2: The most common method is the post-extraction spike comparison .[1][10] This involves comparing the peak area of an analyte spiked into a blank matrix extract (Set A) with the peak area of the analyte in a neat solution (Set B) at the same concentration. The matrix effect (ME) is calculated as:
ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Q3: Is a deuterated internal standard for Sinigrin commercially available?
A3: As of late 2025, a commercially available deuterated Sinigrin internal standard is not commonly listed by major suppliers. For routine analysis, using a structural analog is a more accessible option. For regulated bioanalysis, custom synthesis of a deuterated standard may be necessary.
Q4: Which sample preparation technique is best for reducing matrix effects in plant-based samples for Sinigrin analysis?
A4: Both Solid-Phase Extraction (SPE) and QuEChERS are highly effective for cleaning up complex plant matrices.[11][12] QuEChERS is often faster and uses less solvent, making it a popular choice.[5][6] The choice between them may depend on the specific matrix and available resources. A comparison of their typical performance is provided in the data tables below.
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[8] However, the main drawback is the potential loss of sensitivity. If the concentration of Sinigrin in your samples is high enough to remain above the limit of quantification after dilution, it is a viable strategy.
Data Presentation
The following tables summarize the typical performance of various sample preparation techniques in reducing matrix effects and achieving good analyte recovery in complex matrices. Note that these are generalized values, and actual performance will depend on the specific matrix, analyte, and optimized protocol.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect (%) | Typical Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 40 - 80 (High Suppression) | 80 - 100 | Fast and simple | Poor cleanup, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95 (Moderate Suppression) | 60 - 90 | Good for non-polar interferences | Can be labor-intensive, may have low recovery for polar analytes like Sinigrin |
| Solid-Phase Extraction (SPE) | 85 - 110 (Low Matrix Effect) | 80 - 105 | Excellent cleanup, high recovery | Can be more time-consuming and costly |
| QuEChERS | 90 - 115 (Very Low Matrix Effect) | 85 - 110 | Fast, easy, effective, and uses minimal solvent | May require optimization for specific matrix types |
Data synthesized from literature comparing sample preparation techniques for complex matrices.[11][12][13]
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sinigrin from Plant Extracts
This protocol is a starting point for developing a reversed-phase SPE method for Sinigrin.
-
Sample Pre-treatment:
-
Start with a methanolic or aqueous extract of the plant material.
-
Evaporate the organic solvent if present.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 5% methanol (B129727) in water).
-
Filter or centrifuge the sample to remove particulates.[14]
-
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the Sinigrin from the cartridge using 5 mL of methanol or an appropriate mixture of methanol and water.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Generic QuEChERS Protocol for Sinigrin in Plant Material
This protocol is based on the AOAC official method and can be adapted for various plant matrices.[5]
-
Sample Homogenization:
-
Homogenize 10-15 g of the plant sample. If the sample is dry, add an appropriate amount of water to rehydrate it.[7]
-
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile (B52724).
-
If using an internal standard, add it at this stage.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 8 mL) to a 15 mL dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine). For pigmented samples, C18 or graphitized carbon black (GCB) can be included.[5]
-
Shake for 30 seconds.
-
Centrifuge at >1500 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant for LC-MS analysis. It may be necessary to dilute the final extract with the initial mobile phase.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for matrix effects in Sinigrin LC-MS analysis.
Caption: Comparison of SPE and QuEChERS sample preparation workflows.
Caption: Logic of using an internal standard to correct for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. | Semantic Scholar [semanticscholar.org]
- 12. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Myrosinase-Catalyzed Hydrolysis of Sinigrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the myrosinase-catalyzed hydrolysis of sinigrin (B192396).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for myrosinase activity?
The optimal pH for myrosinase activity varies significantly depending on the source of the enzyme. While many myrosinases function optimally in a slightly acidic to neutral pH range, some exhibit maximum activity in acidic or alkaline conditions. For example, myrosinase from Brassica napus has an optimal pH range of 4 to 7.[1][2] In contrast, broccoli myrosinase shows maximum activity at a more acidic pH of 3.0.[3] Myrosinases from other sources, such as white and red cabbage, have an optimal pH of 8, while wasabi myrosinase is most active at pH 7.[3] A novel myrosinase from the marine bacterium Shewanella baltica Myr-37 was found to have an optimal pH of 8.0.[4][5]
Q2: How does pH affect the stability of myrosinase?
Myrosinase stability is pH-dependent. For instance, broccoli myrosinase is reported to be stable in a pH range of 2 to 8.[3] However, at pH values below 4, myrosinase from Brassica napus begins to lose activity due to partial deactivation, and at a pH below 3, its activity may not be detectable.[1][2]
Q3: Does the pH of the reaction medium influence the hydrolysis products of sinigrin?
Yes, the pH of the reaction medium is a critical factor that influences the nature of the products formed from sinigrin hydrolysis.[3][4] At neutral pH, the primary product of sinigrin hydrolysis is allyl isothiocyanate (AITC). However, changes in pH can lead to the formation of other products like nitriles. The formation of nitriles from glucosinolates is directly related to the hydrogen ion concentration of the reaction medium.[6]
Q4: Can ferrous ions (Fe2+) affect the hydrolysis of sinigrin?
Yes, ferrous ions can significantly impact the hydrolysis of sinigrin, particularly the formation of isothiocyanates. While ferrous ions do not appear to inhibit the initial enzymatic liberation of glucose from sinigrin, they can strongly inhibit the formation of allyl isothiocyanate at acidic pH values of 4.5 and 5.5.[6] This inhibitory effect is less pronounced at pH 6.5 and disappears at pH 7.5.[6] This suggests that ferrous ions interfere with the degradation of the aglucone intermediate rather than the initial enzymatic cleavage.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no myrosinase activity | Incorrect pH of the reaction buffer. | Verify the pH of your buffer. The optimal pH can vary significantly depending on the enzyme source (see FAQ 1). Prepare fresh buffer and calibrate your pH meter. |
| Enzyme denaturation due to extreme pH. | Myrosinase can be irreversibly denatured at very low or high pH. Ensure your enzyme has been stored and handled in a buffer within its stable pH range. For example, broccoli myrosinase is stable between pH 2 and 8.[3] | |
| Sub-optimal substrate concentration. | Ensure you are using an appropriate concentration of sinigrin. Very low concentrations may result in a low reaction rate, while excessively high concentrations could lead to substrate inhibition in some cases. | |
| Formation of unexpected hydrolysis products (e.g., nitriles instead of isothiocyanates) | Inappropriate reaction pH. | The pH of the reaction medium influences the type of hydrolysis products. Nitrile formation is favored under certain pH conditions.[6] Adjust the pH to neutral or slightly alkaline to favor the formation of isothiocyanates. |
| Presence of interfering ions. | Ferrous ions (Fe2+) can inhibit the formation of isothiocyanates, especially at acidic pH.[6] If the presence of ferrous ions is suspected, consider adding a chelating agent or adjusting the pH to 7.5 or higher. | |
| Inconsistent results between experiments | Buffer preparation variability. | Ensure consistent and accurate preparation of buffers for each experiment. Minor variations in pH can lead to significant differences in enzyme activity. |
| Temperature fluctuations. | Although the primary focus is on pH, temperature also significantly affects myrosinase activity. Maintain a constant and optimal temperature throughout the experiment. |
Data Presentation
Table 1: Optimal pH for Myrosinase from Various Sources
| Myrosinase Source | Optimal pH | Reference |
| Broccoli (wild-type and recombinant) | 3.0 | [3] |
| White and Red Cabbage | 8.0 | [3] |
| Wasabi | 7.0 | [3] |
| White Mustard | 4.5 | [3] |
| Brassica napus | 4.0 - 7.0 | [1][2] |
| Watercress | 7.0 - 9.0 | [1][7] |
| Shewanella baltica Myr-37 | 8.0 | [4][5] |
| Pseudomonas oleovorans SuMy07 | 7.0 | [8] |
| Arabidopsis thaliana (recombinant) | 6.5 | [9] |
| Aphid | 4.0 | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Myrosinase Activity using a Spectrophotometric Assay
This protocol is based on monitoring the decrease in sinigrin concentration by measuring the absorbance at 227 nm.[11]
Materials:
-
Myrosinase enzyme extract
-
Sinigrin solution (e.g., 10 mM stock)
-
A series of buffers at different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a series of reaction mixtures, each containing a buffer of a specific pH.
-
For each pH value, prepare a blank by adding the buffer and the myrosinase extract to a cuvette.
-
To initiate the reaction, add a known concentration of sinigrin to the cuvette (final concentration, e.g., 100 µM).
-
Immediately mix the solution and start monitoring the decrease in absorbance at 227 nm over a set period (e.g., 5 minutes).
-
Calculate the initial reaction rate for each pH value from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate as a function of pH to determine the optimal pH.
Protocol 2: Determination of Myrosinase Activity using a pH-Stat Method
This method measures the release of protons (H+) during the hydrolysis of sinigrin, which is titrated with a standard base to maintain a constant pH.
Materials:
-
Myrosinase enzyme extract
-
Sinigrin solution
-
pH-stat apparatus (autotitrator)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Thermostated reaction vessel
Procedure:
-
Add a known volume of unbuffered or weakly buffered solution and the myrosinase extract to the reaction vessel.
-
Set the pH-stat to maintain the desired pH.
-
Initiate the reaction by adding a known amount of sinigrin.
-
The pH-stat will automatically add NaOH to the reaction mixture to neutralize the protons released and maintain the set pH.
-
Record the volume of NaOH consumed over time.
-
The rate of NaOH consumption is directly proportional to the rate of the enzymatic reaction.
-
Repeat the experiment at different pH values to determine the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH of myrosinase activity.
Caption: Influence of pH on sinigrin hydrolysis products.
References
- 1. tost.unise.org [tost.unise.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S. cerevisiae as a Function of Substrate Concentration, Temperature, and pH [mdpi.com]
- 4. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
- 8. Purification and characterization of a cold-active myrosinase from marine Pseudomonas oleovorans SuMy07 : Cold-active myrosinase from SuMy07 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of Recombinant Myrosinase Production in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Sinigrin during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of sinigrin (B192396) during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sinigrin degradation in samples?
The primary cause of sinigrin degradation is enzymatic hydrolysis by myrosinase.[1][2][3][4] Myrosinase is an enzyme naturally present in plants containing glucosinolates like sinigrin. When plant tissues are damaged, myrosinase comes into contact with sinigrin and catalyzes its conversion into allyl isothiocyanate (AITC) and other products.[2][3]
Q2: What are the optimal temperature conditions for storing sinigrin-containing samples?
Low-temperature storage is crucial for preserving sinigrin. Storing samples at 4°C (refrigeration) has been shown to significantly retard the degradation of sinigrin compared to storage at ambient temperature (20°C).[5] For longer-term stability, freezing at -20°C is recommended for purified sinigrin references.[6] One study noted that sinigrin in a root extract is stable for more than 7 days when refrigerated at 4–8 °C.[7]
Q3: How does pH affect the stability of sinigrin in aqueous solutions?
Sinigrin is relatively stable in buffered aqueous solutions with a pH range of 5.00 to 7.00.[1][2][3][4] Its stability decreases in alkaline conditions, with degradation observed at a pH of 9.00.[1][2][3][4]
Q4: Can I store crude extracts, or do I need to purify sinigrin for storage?
While purified sinigrin has defined storage conditions, crude extracts can also be stored under appropriate conditions. For crude extracts, it is critical to inactivate myrosinase during the extraction process. A study on Raphanus sativus root extract showed that sinigrin was stable for over 24 hours at room temperature and for more than 7 days under refrigeration (4-8°C).[7] Lyophilization (freeze-drying) of the plant material can also create a stable powder for storage before extraction.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low sinigrin concentration in extracted samples. | Enzymatic degradation by myrosinase: Myrosinase was not effectively inactivated during sample preparation. | Immediately inactivate myrosinase upon sample collection. Methods include boiling the sample in water or a solvent mixture (e.g., 50% aqueous acetonitrile (B52724), 70% aqueous methanol (B129727) at 70°C).[9] |
| Inappropriate storage temperature: Samples were stored at room temperature or experienced freeze-thaw cycles. | Store samples at 4°C for short-term storage (up to 7 days) and -20°C or lower for long-term storage.[5][6][7] Avoid repeated freeze-thaw cycles. | |
| Incorrect pH of the storage medium: The sample is in an alkaline aqueous solution. | If storing in a solution, ensure the pH is between 5.00 and 7.00 for optimal stability.[1][2][3][4] | |
| Variable sinigrin levels across replicate samples. | Inconsistent myrosinase inactivation: The method used for enzyme inactivation was not applied uniformly to all samples. | Standardize the myrosinase inactivation protocol, ensuring consistent temperature and duration of heat treatment for all samples.[10][11] |
| Non-homogenous sample material: If using plant tissue, the distribution of sinigrin may not be uniform. | Homogenize the plant material thoroughly before taking subsamples for extraction. | |
| Presence of high levels of allyl isothiocyanate (AITC) in the sample. | Sinigrin degradation: This is a direct indicator that sinigrin has been degraded by myrosinase. | Review and optimize the myrosinase inactivation and sample storage protocols as described above. |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Sinigrin and Total Glucosinolate Content in Baby Mustard (Brassica juncea var. gemmifera) Lateral Buds over 6 Days.
| Storage Day | Treatment | Sinigrin Content (mg/100g FW) | Total Glucosinolates (mg/100g FW) |
| 0 | Initial | ~110 | ~125 |
| 2 | 20°C (Control) | ~40 | ~50 |
| 4°C (Low Temp) | ~105 | ~120 | |
| 4 | 20°C (Control) | ~20 | ~30 |
| 4°C (Low Temp) | ~100 | ~115 | |
| 6 | 20°C (Control) | ~15 | ~20 |
| 4°C (Low Temp) | ~95 | ~110 | |
| Data adapted from Sun et al. (2020).[5] |
Table 2: Stability of Sinigrin in Raphanus sativus Root Extract under Different Storage Conditions.
| Storage Condition | Duration | Sinigrin Stability (%RSD) |
| Benchtop (Room Temperature) | 24 hours | < 2% |
| Refrigerator (4-8°C) | 7 days | < 2% |
| Data from Alqasoumi et al. (2020).[7] |
Experimental Protocols
Protocol 1: Myrosinase Inactivation and Sinigrin Extraction
This protocol is adapted from methods for extracting glucosinolates while preventing their enzymatic degradation.[6][9]
Objective: To extract sinigrin from plant material while inactivating myrosinase to prevent degradation.
Materials:
-
Fresh or frozen plant material
-
Boiling water
-
Boiling 50% (v/v) aqueous acetonitrile
-
Homogenizer
-
Centrifuge
-
Freeze-dryer (optional)
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: Weigh the fresh or frozen plant material. If frozen, keep it on dry ice until the next step.
-
Myrosinase Inactivation and Extraction (Choose one method):
-
Boiling Water Extraction: Add the plant material to a sufficient volume of boiling water and continue to boil for 5-10 minutes. This method is effective for inactivating myrosinase and can be used if both sinigrin and its hydrolysis products are to be quantified.[9]
-
Boiling Solvent Extraction: For quantification of sinigrin alone, boiling 50% (v/v) aqueous acetonitrile has been shown to be highly efficacious.[9] Add the plant material to the boiling solvent and maintain the temperature for 5-10 minutes.
-
-
Homogenization: Immediately homogenize the hot mixture until a uniform consistency is achieved.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted sinigrin.
-
Solvent Removal (if necessary): If a solvent like acetonitrile was used and needs to be removed for subsequent steps, the extract can be freeze-dried.[9] Note that freeze-drying may negatively impact the content of isothiocyanates.[9]
-
Reconstitution: Reconstitute the dried extract in a precise volume of HPLC-grade water for analysis.[6]
-
Analysis: Analyze the sample for sinigrin content using HPLC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Sinigrin Quantification
This protocol is a generalized method based on common practices for sinigrin analysis.[6][7][8]
Objective: To quantify the concentration of sinigrin in an extract.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[6]
Reagents:
-
Sinigrin standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Mobile Phase Preparation: A common mobile phase is a gradient of acetonitrile and water.[6] An isocratic mobile phase, such as 20 mM tetrabutylammonium:acetonitrile (80:20%, v/v) at pH 7.0, has also been used successfully.[7][8]
-
Standard Curve Preparation: Prepare a series of sinigrin standards of known concentrations (e.g., 50-800 µg/mL) by diluting a stock solution.[6][7]
-
HPLC Conditions:
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the sinigrin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of sinigrin in the sample by using the calibration curve.
-
Visualizations
Caption: Enzymatic degradation pathway of sinigrin by myrosinase.
Caption: Recommended workflow for sinigrin sample handling and storage.
References
- 1. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low-temperature storage after harvest retards the deterioration in the sensory quality, health-promoting compounds, and antioxidant capacity of baby m ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07177C [pubs.rsc.org]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sinigrin Separation by HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the High-Performance Liquid Chromatography (HPLC) separation of Sinigrin (B192396). Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to streamline your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended column for Sinigrin separation?
A1: The most frequently recommended column for Sinigrin analysis is a Reverse-Phase (RP) C18 column.[1][2][3][4] This type of column provides a good balance of hydrophobicity for retaining and separating Sinigrin from other components in the sample matrix. Several studies have successfully employed C18 columns from various manufacturers.[1][3]
Q2: I am not getting good retention of Sinigrin on my C18 column. What can I do?
A2: Sinigrin is a polar compound, and achieving adequate retention on a standard C18 column can sometimes be challenging. If you are experiencing poor retention, consider the following:
-
Incorporate an Ion-Pairing Reagent: The addition of an ion-pairing reagent to the mobile phase is a common strategy to enhance the retention of polar and ionic compounds like Sinigrin.[1][3] Tetrabutylammonium (B224687) (TBA) is a frequently used ion-pairing agent for this purpose.[1][2][3][4][5]
-
Adjust Mobile Phase Polarity: Decreasing the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase will increase its polarity, leading to longer retention times for polar analytes on a reverse-phase column.
-
Consider a Polar-Embedded or AQ-type C18 Column: These columns are designed with modifications to the stationary phase that make them more stable in highly aqueous mobile phases and can provide better retention for polar compounds.
Q3: What is the typical mobile phase composition for Sinigrin analysis?
A3: A common mobile phase for Sinigrin separation consists of a mixture of an aqueous buffer (often containing an ion-pairing reagent) and acetonitrile (B52724).[1][2][3][4][5] A frequently cited mobile phase is a mixture of 20 mM tetrabutylammonium and acetonitrile, often in a ratio of around 80:20 (v/v), with the pH of the aqueous phase adjusted to approximately 7.0.[1][2][3][4]
Q4: What detection wavelength should I use for Sinigrin?
A4: The UV detection wavelength for Sinigrin is typically set at or around 227 nm to 229 nm.[1][3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between Sinigrin and active sites on the silica (B1680970) packing material. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Add a competitive base to the mobile phase (e.g., triethylamine) if not using an ion-pairing reagent. - Ensure the mobile phase pH is controlled and appropriate for the analyte and column. - Use a high-purity, well-end-capped C18 column. - Flush the column with a strong solvent or replace it if it's old or contaminated.[7] |
| Poor Peak Shape (Fronting) | - Sample overload. - Poor sample solubility in the mobile phase. | - Reduce the injection volume or the concentration of the sample.[8][9] - Ensure the sample is fully dissolved in a solvent that is compatible with or weaker than the mobile phase.[7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a stable temperature.[8] - Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Low Resolution Between Peaks | - Inefficient column. - Inappropriate mobile phase strength. - Flow rate is too high. | - Use a column with a smaller particle size or a longer column for higher efficiency. - Optimize the mobile phase composition (e.g., decrease the organic solvent percentage for better separation in reverse-phase). - Reduce the flow rate.[8] |
| Ghost Peaks | - Contamination in the sample, mobile phase, or HPLC system. - Carryover from previous injections. | - Run a blank gradient to identify the source of contamination. - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol.[7] |
Data Presentation: Comparison of HPLC Columns for Sinigrin Separation
| Column Chemistry | Manufacturer/Brand | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| C18 | Inertsil | 150 x 4.6 | 5 | 20 mM Tetrabutylammonium: Acetonitrile (80:20, v/v, pH 7.0) | 0.5 | 3.592 | [2] |
| C18 | Zorbax Eclipse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
| C18 | CAPCELL PAK UG120 | 250 x 4.6 | 5 | Not Specified | Not Specified | Not Specified | [11] |
| Reversed-Phase C18 | Not Specified | 150 x 4.6 | 3 | Acetonitrile-water gradient | 0.75 | Not Specified | [12] |
Experimental Protocols
Standard Protocol for Sinigrin Quantification
This protocol is based on a widely cited and validated method for the quantification of Sinigrin.[1][2][3][4]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: C18 analytical column (e.g., Inertsil, 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Prepare a 20 mM solution of tetrabutylammonium in water and adjust the pH to 7.0. The mobile phase is a mixture of this aqueous solution and acetonitrile in an 80:20 (v/v) ratio.[1][2][3][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25 ± 2 °C).
-
Standard Preparation: Prepare a stock solution of Sinigrin standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50 to 800 µg/mL).[1][2][3][4]
-
Sample Preparation: Extract Sinigrin from the sample matrix using an appropriate method. The final extract should be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms. Quantify the amount of Sinigrin in the samples by comparing the peak area with the calibration curve.
Mandatory Visualization
Caption: Workflow for selecting the optimal HPLC column for Sinigrin separation.
References
- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. uhplcs.com [uhplcs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Sinigrin from other Glucosinolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Sinigrin (B192396) from other glucosinolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating Sinigrin from other glucosinolates?
A1: The primary methods for separating Sinigrin and other glucosinolates are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). HPLC techniques include Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). SPE is often used for sample cleanup and purification, frequently employing weak anion exchange (WAX) cartridges.[1][2][3]
Q2: What is the difference between RP-HPLC and HILIC for glucosinolate separation?
A2: RP-HPLC separates molecules based on their hydrophobicity. Since glucosinolates are polar, ion-pairing agents are often required to improve retention on a nonpolar stationary phase (like C18).[4][5] HILIC, on the other hand, uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, making it well-suited for separating highly polar compounds like glucosinolates without the need for ion-pairing agents.[6][7][8][9][10]
Q3: When should I use SPE in my workflow?
A3: SPE is a valuable technique for sample preparation before HPLC analysis. It helps to remove interfering compounds from complex plant matrices, leading to cleaner extracts and more accurate quantification.[1][11][12] Weak anion exchange (WAX) SPE is particularly effective for isolating anionic glucosinolates.[1][2]
Q4: How can I improve the resolution between Sinigrin and other closely eluting glucosinolates in my HPLC method?
A4: To improve resolution, you can optimize several parameters:
-
Mobile Phase Composition: Adjusting the organic solvent concentration (e.g., acetonitrile) in the mobile phase can significantly impact retention and resolution.[6]
-
Gradient Profile: Employing a gradient elution with a gradual change in solvent composition can help separate complex mixtures of glucosinolates.
-
Column Chemistry: Trying different stationary phases (e.g., different C18 columns or a HILIC column) can alter selectivity.[6][7][13]
-
pH of the Mobile Phase: The pH can affect the ionization state of glucosinolates and influence their interaction with the stationary phase.[13]
Q5: What is the importance of myrosinase inactivation during sample preparation?
A5: Myrosinase is an enzyme present in plant tissues that hydrolyzes glucosinolates into isothiocyanates and other products when the tissue is damaged.[14][15] To accurately quantify the intact glucosinolate content, it is crucial to inactivate myrosinase, typically by using boiling solvents (water, methanol (B129727), or ethanol) during the initial extraction step.[11][16][17]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for Sinigrin in RP-HPLC. | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure consistent ionization of Sinigrin.- Reduce the sample concentration or injection volume. |
| Low recovery of Sinigrin after SPE. | - Incomplete elution from the SPE cartridge.- Inappropriate choice of elution solvent.- Sample breakthrough during loading. | - Ensure the elution solvent is strong enough to displace Sinigrin from the sorbent. For WAX cartridges, a basic solution like ammonium (B1175870) hydroxide (B78521) is often used.[1]- Optimize the loading conditions (e.g., flow rate, sample volume) to prevent loss of analyte. |
| Sinigrin degradation during sample preparation. | - Myrosinase activity.- Thermal degradation during extraction.- Instability in the extraction solvent. | - Immediately inactivate myrosinase by boiling the plant material in the extraction solvent.[11][16]- Avoid prolonged exposure to high temperatures.[18]- Assess the stability of Sinigrin in the chosen solvent and at different storage conditions.[5][19] |
| Co-elution of Sinigrin with other glucosinolates or matrix components. | - Insufficient chromatographic resolution. | - Optimize the HPLC method (see FAQ Q4).- Employ a more selective stationary phase, such as a mixed-mode column (RP/weak anion-exchange).[13]- Improve sample cleanup using SPE to remove interfering compounds.[1] |
| Inconsistent retention times. | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace it if performance deteriorates. |
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Sinigrin Quantification
| Method | Column | Mobile Phase | Flow Rate | Retention Time of Sinigrin | Linearity Range (µg/mL) | Reference |
| RP-HPLC | C18 | 20 mM tetrabutylammonium: acetonitrile (B52724) (80:20, v/v, pH 7.0) | 0.5 mL/min | 3.592 min | 50 - 800 | [4][5] |
| RP-HPLC | Novapack RP-18 | 0.2 M ammonium sulphate | 1 mL/min | ~5.7 min | Not Specified | [20] |
| HILIC | Silica-based zwitterionic | Acetonitrile/water gradient | Not Specified | Varies with gradient | Not Specified | [6][7] |
Table 2: Recovery and Purity Data for Sinigrin Purification Methods
| Method | Starting Material | Recovery | Purity | Reference |
| Ion-pair SPE | Brassica juncea tissue extract | 92.6% | Not Specified | [11] |
| Macroporous Anion Exchange Resin (Static Mode) | Defatted mustard seeds | 72.9% | 79.63% | [21] |
| Macroporous Anion Exchange Resin (Dynamic Mode) | Defatted mustard seeds | 64.5% | Not Specified | [21] |
| Ionic Exchange Chromatography | Brassica nigra and Armoracia rusticana | 82.85-83.62% | 98.01-99.11% | [22][23] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Sinigrin Quantification[4][5]
-
Sample Preparation:
-
Lyophilize plant material to obtain a stable powder.
-
Extract the powder with a suitable solvent (e.g., boiling 70% methanol) to inactivate myrosinase.
-
Pass the extract through an ion-exchange column for initial purification.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM tetrabutylammonium: acetonitrile (80:20, v/v), adjusted to pH 7.0.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 227 nm.
-
-
Quantification:
-
Prepare a calibration curve using a pure Sinigrin standard over a concentration range of 50 to 800 µg/mL.
-
Calculate the concentration of Sinigrin in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Weak Anion Exchange (WAX) SPE for Glucosinolate Purification[1]
-
Cartridge Conditioning:
-
Condition a WAX SPE cartridge (e.g., dimethylaminopropyl-based) with 1 mL of methanol followed by 1 mL of 2% formic acid.
-
-
Sample Loading:
-
Load 1 mL of the crude glucosinolate extract onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 x 1 mL of 2% formic acid solution to remove impurities.
-
-
Elution:
-
Elute the purified glucosinolates with 2 x 1 mL of 5% ammonium hydroxide solution.
-
Collect the eluate for further analysis (e.g., by HPLC).
-
Visualizations
Caption: Workflow for Sinigrin quantification using RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. brocku.scholaris.ca [brocku.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. Investigation on the Retention and Separation of Glucosinolates With a Mixed-Mode Reversed-Phase/Weak Anion-Exchange Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dlsu.edu.ph [dlsu.edu.ph]
- 15. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 23. [PDF] RESEARCHES REGARDING THE ISOLATION, PURIFICATION AND ANALYSIS OF SINIGRIN GLUCOSINOLATE FROM BRASSICA NIGRA AND ARMORACIA RUSTICANA | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Sinigrin and Glucoraphanin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of two prominent glucosinolates, Sinigrin and Glucoraphanin (B191350). The information presented is collated from experimental data to assist researchers in oncology and natural product-based drug discovery.
Introduction
Glucosinolates are a class of secondary metabolites found abundantly in cruciferous vegetables. Their degradation products, primarily isothiocyanates, are of significant interest in cancer chemoprevention and therapy. Sinigrin, prevalent in mustard seeds and horseradish, and Glucoraphanin, the main glucosinolate in broccoli, are two of the most studied compounds in this family.[1][2][3] Both are precursors to bioactive isothiocyanates, which are formed upon enzymatic hydrolysis by myrosinase, an enzyme that is released when the plant tissue is damaged.[1][3][4] Sinigrin hydrolyzes to form allyl isothiocyanate (AITC), while Glucoraphanin is converted to sulforaphane (B1684495) (SFN).[1][5] These breakdown products are largely responsible for the observed anticancer effects.[6][7][8]
This guide delves into their mechanisms of action, compares their cytotoxic efficacy through available quantitative data, and provides detailed protocols for key experimental assays used in their evaluation.
Mechanism of Anticancer Action
The anticancer activities of Sinigrin and Glucoraphanin are mediated by their respective isothiocyanates, AITC and SFN. While both induce apoptosis and cell cycle arrest, they influence distinct signaling pathways.
Sinigrin (via Allyl Isothiocyanate - AITC):
Sinigrin's therapeutic potential is primarily actualized through its conversion to AITC.[2][4] AITC has been shown to exert its anticancer effects by:
-
Inducing Apoptosis: It triggers programmed cell death in cancer cells. Studies show AITC induces apoptosis in lung and liver cancer cells.[6][9] This is achieved by modulating the expression of key apoptosis-related proteins, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][10][11]
-
Causing Cell Cycle Arrest: AITC can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Evidence points to cell cycle arrest in the G0/G1 or G2/M phases.[2][11][12]
-
Inhibiting Pro-Survival Pathways: A significant mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth in many cancers.[10][12] By impeding the phosphorylation of key proteins in this pathway, AITC promotes cancer cell death.[12]
Glucoraphanin (via Sulforaphane - SFN):
Glucoraphanin itself has limited bioactivity; its potent anticancer properties are attributed to sulforaphane.[8][13] SFN is a well-documented chemopreventive agent that acts through multiple mechanisms:[7]
-
Induction of Phase II Detoxification Enzymes: SFN is a potent inducer of phase II enzymes, such as glutathione (B108866) S-transferase and quinone reductase, which help neutralize and eliminate carcinogens.[1]
-
Apoptosis Induction: Similar to AITC, SFN is a strong inducer of apoptosis in various cancer cell lines, including breast and prostate cancer.[14][15]
-
Cell Cycle Arrest: SFN has been shown to cause cell cycle arrest, particularly at the G2/M phase, in human cancer cells.[7][15]
-
Inhibition of Histone Deacetylases (HDACs): SFN can inhibit HDAC activity. HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[7]
-
Inhibition of NF-κB Pathway: SFN can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[7]
Quantitative Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic effects of Sinigrin and the sulforaphane derived from Glucoraphanin. Direct comparisons are challenging due to variations in cell lines, experimental conditions, and the fact that Sinigrin's activity is often tested in systems that facilitate its conversion to AITC.
Table 1: Cytotoxic Activity of Sinigrin
| Cancer Cell Line | Assay | Concentration | Effect | Incubation Time | Citation |
| H460 (Lung) | MTT | 60 µg/mL | IC50 | Not Specified | [16] |
| A549 (Lung) | MTT | 20 µM | ~60% growth inhibition | 48 hours | [9][17] |
| DU-145 (Prostate) | MTT | 25 µg/mL | Increased apoptosis | 24 hours | [18] |
| MCF-7 (Breast) | Not Specified | 20 µM | Increased cytotoxicity | 24 & 48 hours | [12] |
| Liver Tumor Cells (in vivo) | Not Specified | 10 & 20 mg/kg | Reduced tumor proliferation | 28 days | [6][10] |
| Note: In this study, A549 cells were tethered with myrosinase to ensure the conversion of Sinigrin to AITC. |
Table 2: Cytotoxic Activity of Sulforaphane (from Glucoraphanin)
| Cancer Cell Line | Assay | Concentration | Effect | Incubation Time | Citation |
| HepG2 (Liver) | Enzyme Activity | 10 µM | Minimal enzyme induction | 24 hours | [8][13] |
| Breast Cancer Cells | Cell Growth | Not Specified | Inhibition of growth | Not Specified | [15] |
| Prostate Cancer Cells | Apoptosis | Not Specified | Induction of apoptosis | Not Specified | [15] |
| Colon Carcinoma (HT29) | Cell Growth | Not Specified | Inhibition of growth | Not Specified | [15] |
| Note: Data for Glucoraphanin's direct anticancer effect is sparse. Studies consistently show its bioactive form, sulforaphane, is the active agent. One study directly comparing Glucoraphanin and Sulforaphane concluded that sulforaphane is superior in modulating carcinogen-metabolizing enzymes.[8][13] |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anticancer compounds. Below are detailed methodologies for key assays.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[19] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (Sinigrin or Glucoraphanin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control and wells with medium only as a blank. Incubate for the desired period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[19][21]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane—an early hallmark of apoptosis.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[24] Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[24]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment, resulting in a single-cell suspension.[24]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300-500 x g for 5 minutes.[24][25]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[25]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (optional, for distinguishing late-stage apoptosis/necrosis).
-
Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.[25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[24]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[27][28]
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with the test compound as required for the experiment.
-
Cell Harvesting: Harvest cells (including floating and adherent) and prepare a single-cell suspension.
-
Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix for at least 30-60 minutes on ice (cells can be stored at -20°C for weeks at this stage).[27][28][29]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[27][28]
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at room temperature to degrade RNA.[28][29]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL in PBS) to the cells.[28][29]
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.[28]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude doublets and aggregates. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[29]
Conclusion
Both Sinigrin and Glucoraphanin are promising natural compounds with significant anticancer potential, which is primarily exerted through their respective hydrolysis products, AITC and SFN. Sinigrin, via AITC, demonstrates efficacy by inducing apoptosis and cell cycle arrest, notably through the inhibition of the PI3K/Akt/mTOR pathway. Glucoraphanin's derivative, SFN, is a potent agent that also induces apoptosis and cell cycle arrest but is distinguished by its ability to modulate epigenetic factors (HDAC inhibition) and induce phase II detoxification enzymes.
While both compounds show promise, the available data suggests that their bioactive isothiocyanate forms are the key effectors. Future research should focus on direct comparative studies under standardized conditions and explore delivery mechanisms, such as myrosinase co-delivery, to enhance the conversion of these glucosinolates into their active forms at the target site. This will be crucial for translating their potential into effective clinical applications.
References
- 1. The Glucosinolates: A Sulphur Glucoside Family of Mustard Anti-Tumour and Antimicrobial Phytochemicals of Potential Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinigrin - Wikipedia [en.wikipedia.org]
- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Sulforaphane in Cancer Chemoprevention: The Role of Epigenetic Regulation and HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane is Superior to Glucoraphanin in Modulating Carcinogen-Metabolising Enzymes in Hep G2 Cells [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-Proliferative Activities of Sinigrin on Carcinogen-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinigrin Impedes the Breast Cancer Cell Growth through the Inhibition of PI3K/AKT/mTOR Phosphorylation-Mediated Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforaphane is superior to glucoraphanin in modulating carcinogen-metabolising enzymes in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress in Nutrition | Sulforaphane: The Principal Broccoli Phytochemical as a Cancer Challenger [lidsen.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. kumc.edu [kumc.edu]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 29. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to HPLC and LC-MS Methods for Sinigrin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Sinigrin, a glucosinolate of significant interest for its potential therapeutic properties. We present a cross-validation of the two techniques, offering insights into their respective performance characteristics through supporting experimental data. This document aims to assist researchers in selecting the most appropriate analytical method for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the quantification of Sinigrin using HPLC and LC-MS, compiled from various validated methods.
| Performance Metric | HPLC-UV/PDA | LC-MS/MS |
| **Linearity (R²) ** | > 0.99[1][2] | ≥ 0.99[3] |
| Limit of Detection (LOD) | Typically in the µg/mL range[1][2] | 0.4–1.6 µM for glucosinolates[4] |
| Limit of Quantification (LOQ) | 0.6 mg (for total glucosinolates using a spectrophotometric method with Sinigrin as a standard)[5] | 0.9–2.6 µM for NAC-ITCs (Isothiocyanates)[4] |
| Accuracy (% Recovery) | Excellent, with reported values around 92.6% to 107%[5][6] | Good, with recovery values often between 80-110% depending on the analyte and matrix[7] |
| Precision (%RSD) | Intra- and inter-day precision are generally low, with RSD values often below 2%[1][2] | Good, with intraday and interday precision RSDs typically ≤10% and ≤16% respectively[4] |
| Specificity | Good, but co-eluting impurities can interfere with UV/PDA detection[8] | High, as it provides mass-to-charge ratio information, enabling more definitive identification[8] |
| Throughput | Moderate, with typical run times of 20-50 minutes per sample.[9] | Can be higher with modern UHPLC systems, though data processing can be more involved.[10] |
| Cost & Complexity | Lower initial investment and operational costs; less complex to operate.[8] | Higher initial investment and maintenance costs; requires more specialized expertise.[8] |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS quantification of Sinigrin are provided below. These protocols are synthesized from established methods in the scientific literature.
Sample Preparation: Extraction and Purification of Sinigrin
A common procedure for extracting and purifying Sinigrin from plant material involves the following steps[1][11][12]:
-
Extraction: Plant material is lyophilized and ground. The powdered sample is then extracted with a boiling solvent, such as 70-80% methanol (B129727) or a methanol-water mixture, to deactivate myrosinase activity and extract the glucosinolates.[5][11]
-
Purification: The crude extract is passed through an ion-exchange column (e.g., DEAE Sephadex) for purification.[1][11]
-
Desulfation (for HPLC-UV/PDA): For analysis by HPLC with UV or PDA detection, the purified glucosinolates are often treated with a sulfatase enzyme to yield desulfoglucosinolates, which have better chromatographic properties.[11]
-
Elution and Reconstitution: The desulfated or intact glucosinolates are eluted from the column and the eluate is typically freeze-dried. The residue is then reconstituted in a precise volume of water or mobile phase for injection into the analytical system.[11]
HPLC-UV/PDA Method
This method is widely used for the routine quantification of Sinigrin.
-
Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[11][13] For example, a mobile phase consisting of 20 mM tetrabutylammonium: acetonitrile (80:20%, v/v at pH 7.0) has also been reported.[1][2]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][2][11]
-
Detection: Detection is performed at a wavelength of 229 nm.[11][13]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from Sinigrin standards.[13]
LC-MS Method
LC-MS offers higher sensitivity and specificity for the analysis of Sinigrin and other glucosinolates.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
-
Column: A reversed-phase C18 column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 3 µm).[13]
-
Mobile Phase: A gradient elution using water and acetonitrile, often with additives like formic acid to improve ionization.[9]
-
Flow Rate: Flow rates are typically lower than in conventional HPLC, in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for glucosinolates.[9]
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[10] High-resolution mass spectrometry can be used for identification and quantification.[9]
-
-
Quantification: Quantification is based on the peak area of specific precursor-to-product ion transitions for Sinigrin, using a calibration curve prepared with authentic standards.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for Sinigrin quantification by HPLC and LC-MS.
Conclusion
Both HPLC-UV/PDA and LC-MS are robust methods for the quantification of Sinigrin. The choice between the two techniques depends on the specific requirements of the study.
-
HPLC-UV/PDA is a cost-effective and reliable method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary concern.[8]
-
LC-MS , particularly LC-MS/MS, offers superior sensitivity, selectivity, and specificity, making it the preferred method for analyzing complex samples, detecting trace amounts of Sinigrin, and for research applications requiring high confidence in compound identification.[8][10] While more expensive, the detailed structural information and lower detection limits provided by LC-MS can be invaluable for comprehensive metabolic studies and drug development research.[8]
References
- 1. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. brocku.scholaris.ca [brocku.scholaris.ca]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to Solvent Efficacy for Sinigrin Extraction from Brassica Species
For researchers and drug development professionals, the efficient extraction of Sinigrin (B192396) from Brassica species is a critical first step in harnessing its therapeutic potential. Sinigrin, a glucosinolate, is a precursor to allyl isothiocyanate (AITC), a compound with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The yield and purity of extracted Sinigrin are highly dependent on the chosen solvent system and extraction methodology. This guide provides an objective comparison of various extraction solvents, supported by experimental data, to inform protocol development and optimization.
Quantitative Comparison of Extraction Solvents
The selection of an appropriate solvent is paramount for maximizing the recovery of Sinigrin, which is a hydrophilic and water-soluble compound.[1] Various studies have compared the efficacy of different solvents, revealing that aqueous mixtures of organic solvents often provide superior results compared to mono-solvent systems. The data below summarizes findings from key studies on Brassica juncea (Indian mustard), a species known for its high Sinigrin content.[1]
| Solvent System | Plant Material | Method | Relative Sinigrin Yield/Concentration | Source |
| Boiling 50% (v/v) Acetonitrile (B52724) | Brassica juncea L. cv. Centennial seed | Conventional Heating | Most efficacious; yielded 15% more Sinigrin than boiling water.[3][4] | Cools & Terry, 2012[3] |
| 57% (v/v) Ethanol (B145695) | Defatted Brassica juncea L. seed powder | Ultrasonic-Stimulated Extraction (81°C, 60 min) | 3.84% yield; a 70.67% increase compared to conventional extraction.[2][5] | Wang et al., 2011[2][5] |
| 70% (v/v) Methanol (B129727) | Brassica juncea tissue | Conventional Heating | Extracted 13% more Sinigrin than boiling phosphate (B84403) buffer.[6] | (Thesis research)[6] |
| Boiling Water | Brassica juncea L. cv. Centennial seed | Conventional Heating | Less effective than 50% acetonitrile for Sinigrin alone, but suitable for quantifying both Sinigrin and total isothiocyanates.[3][4] | Cools & Terry, 2012[3] |
| 100% Methanol (Boiling) | Brassica juncea L. cv. Centennial seed | Conventional Heating | One of four methods tested; less effective than 50% acetonitrile.[3] | Cools & Terry, 2012[3] |
| Cold 80% (v/v) Methanol | Brassica oleracea (Kale) leaves | Cold Extraction | Yielded higher amounts of total glucosinolates compared to hot methanol extraction.[7][8] | Doheny-Adams et al., 2017[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on the studies cited in the comparison table.
Protocol 1: Comparative Evaluation of Boiling Solvents This protocol is adapted from the work of Cools & Terry (2012), who compared four common extraction techniques for Sinigrin quantification from mustard seeds.[3][4]
-
Plant Material: Mustard seed (Brassica juncea L. cv. Centennial).
-
Solvents Investigated:
-
Boiling deionized water
-
Boiling 50% (v/v) aqueous acetonitrile
-
Boiling 100% methanol
-
70% (v/v) aqueous methanol heated to 70°C
-
-
Procedure:
-
Grind seed material to a fine powder.
-
Add a precise weight of the powder to a vessel with the chosen solvent. The solvent-to-solid ratio should be kept consistent across all samples.
-
Heat the mixture to the target temperature (boiling point or 70°C) and maintain for a defined period (e.g., 20-30 minutes) with constant agitation.
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
For extracts containing organic solvents (acetonitrile or methanol), freeze-dry the supernatant to remove the solvent.
-
Reconstitute the dried extract in deionized water to a known volume.
-
Analyze the final aqueous solution for Sinigrin content using High-Performance Liquid Chromatography (HPLC).[3]
-
Protocol 2: Optimized Ultrasound-Assisted Solvent Extraction (USE) This protocol is based on the response surface methodology optimization performed by Wang et al. (2011), which significantly enhanced Sinigrin yield.[2][5][9]
-
Plant Material: Defatted Indian mustard (Brassica juncea L.) seed powder.
-
Optimized Parameters:
-
Solvent: 57% aqueous ethanol
-
Temperature: 81°C
-
Time: 60 minutes
-
-
Procedure:
-
Place the defatted seed powder into an extraction vessel.
-
Add the 57% ethanol solution according to a predetermined solvent-to-solid ratio.
-
Submerge the vessel in an ultrasonic bath set to the target temperature of 81°C.
-
Apply ultrasonic stimulation (e.g., 20 kHz, 400 W) for 60 minutes.[5] The cavitation effect of ultrasound disrupts plant cell walls, improving solvent penetration and increasing extraction efficiency.[2][5]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it (e.g., through a 0.45 µm filter) prior to HPLC analysis.
-
Visualizing the Extraction Process and Influential Factors
To better understand the experimental sequence and the variables affecting the outcome, the following diagrams are provided.
Caption: General workflow for the extraction and quantification of Sinigrin.
Caption: Key factors influencing the efficacy of Sinigrin extraction.
References
- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasonic-stimulated solvent extraction of sinigrin from Indian mustard seed (Brassica Juncea L.) using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study between extraction techniques and column separation for the quantification of sinigrin and total isothiocyanates in mustard seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brocku.scholaris.ca [brocku.scholaris.ca]
- 7. mdpi.com [mdpi.com]
- 8. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of the Biological Effects of Sinigrin and Sinalbin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of two prominent glucosinolates, Sinigrin and Sinalbin. Found in cruciferous vegetables, these compounds and their hydrolysis products have garnered significant interest for their potential therapeutic applications. This document summarizes key experimental findings on their anticancer, antioxidant, and anti-inflammatory properties, presents detailed experimental protocols, and visualizes the key signaling pathways involved.
Comparative Biological Activity
Sinigrin and Sinalbin, upon enzymatic hydrolysis by myrosinase, release isothiocyanates—allyl isothiocyanate (AITC) from Sinigrin and 4-hydroxybenzyl isothiocyanate from Sinalbin—which are largely responsible for their biological effects.[1][2][3][4][5] While both compounds exhibit a range of beneficial properties, their potency and mechanisms of action can differ.
Anticancer Activity
Both Sinigrin and Sinalbin, primarily through their isothiocyanate derivatives, have demonstrated anticancer properties. However, their efficacy can vary depending on the cancer cell type and the experimental conditions.
A direct comparison has shown that pure Sinalbin exhibits greater antiproliferative activity than pure Sinigrin, which on its own, shows little to no activity until hydrolyzed.[6] The anticancer effects are largely attributed to the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[1][7][8][9]
Table 1: Comparative Anticancer Activity of Sinigrin and Sinalbin
| Compound/Product | Cancer Cell Line | Assay | IC50 Value | Reference |
| Sinigrin (hydrolyzed) | Bladder Cancer Cells | Apoptosis, G2/M Arrest | - | [2] |
| Sinigrin | DU-145 (Prostate) | MTT Assay | 10.91 µg/mL | [10] |
| Sinigrin-rich Extract | DU-145 (Prostate) | MTT Assay | 15.88 µg/mL | [10] |
| Sinigrin-rich Extract | HCT-15 (Colon) | MTT Assay | 21.42 µg/mL | [10] |
| Sinigrin-rich Extract | A-375 (Melanoma) | MTT Assay | 24.58 µg/mL | [10] |
| Sinalbin | HCT 116 (Colon) | Antiproliferation | IC50: 33.69 ± 1.11 µg/mL | [6] |
| Sinalbin | HT-29 (Colon) | Antiproliferation | IC50: 54.10 ± 1.06 µg/mL | [6] |
| Benzyl (B1604629) Isothiocyanate (from Sinalbin) | Various | Apoptosis, Cell Cycle Arrest | - | [1][7][8][9] |
Note: The activity of Sinigrin is dependent on its hydrolysis to allyl isothiocyanate (AITC). Pure Sinigrin often shows no direct cytotoxicity.[2][11] Sinalbin's activity is attributed to its hydrolysis product, 4-hydroxybenzyl isothiocyanate, which can further break down to benzyl isothiocyanate (BITC).[1]
Antioxidant Activity
Both Sinigrin and Sinalbin contribute to the antioxidant potential of the plants they are found in. Their antioxidant activity is primarily attributed to the radical scavenging ability of their hydrolysis products.
While direct comparative studies on the pure compounds are limited, extracts of plants containing these glucosinolates have demonstrated significant antioxidant effects. For instance, extracts of Sinapis alba (containing Sinalbin) have shown strong radical scavenging activity.[12]
Table 2: Comparative Antioxidant Activity of Sinigrin and Sinalbin
| Compound/Extract | Assay | IC50 Value | Reference |
| Sinapis alba extract (rich in Sinalbin) | DPPH Radical Scavenging | 8.75 ± 0.37 µg/mL | [13] |
| Sinapis nigra extract (rich in Sinigrin) | DPPH Radical Scavenging | 12.92 ± 0.30 µg/mL | [13] |
| Sinigrin | DPPH Radical Scavenging | - | [14] |
| 4-hydroxybenzyl isothiocyanate (from Sinalbin) | Oxidative Stability Improvement | - | [15] |
Anti-inflammatory Activity
Sinigrin and its hydrolysis product, AITC, have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[16][17] This is achieved through the suppression of key signaling pathways such as NF-κB and MAPK.[16] While specific quantitative data for Sinalbin is less available, its hydrolysis product, benzyl isothiocyanate, is also known to possess anti-inflammatory properties, suggesting a similar mechanism of action.[2][3]
Table 3: Comparative Anti-inflammatory Activity of Sinigrin and Sinalbin
| Compound/Product | Cell Line | Effect | Mechanism | Reference |
| Sinigrin | RAW 264.7 Macrophages | Inhibition of NO, TNF-α, IL-6 | Suppression of NF-κB/MAPK pathways, NLRP3 inflammasome | [16] |
| Isothiocyanates (general) | - | Downregulation of pro-inflammatory cytokines | Modulation of NF-κB, Nrf2 pathways | [17][18][19] |
| 4-hydroxybenzyl isothiocyanate (from Sinalbin) | - | Anti-inflammatory effects (inferred) | - | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Sinigrin or Sinalbin (or their hydrolysis products) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[10]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[20][21]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds (Sinigrin, Sinalbin) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
Calculation: The percentage of radical scavenging activity is calculated as: [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[13][22]
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.[23][24][25][26][27]
Signaling Pathways and Mechanisms of Action
The biological effects of Sinigrin and Sinalbin are mediated through the modulation of several key signaling pathways. The hydrolysis of these glucosinolates is a critical first step, leading to the formation of bioactive isothiocyanates.
Anticancer Signaling Pathways
The anticancer activities of AITC and BITC involve the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of isothiocyanates are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.
Conclusion
Both Sinigrin and Sinalbin, through their respective hydrolysis products, exhibit promising anticancer, antioxidant, and anti-inflammatory activities. Current evidence suggests that Sinalbin and its derivatives may possess stronger antiproliferative effects compared to Sinigrin. However, a comprehensive understanding of their comparative efficacy requires further direct comparative studies, particularly for their antioxidant and anti-inflammatory properties, with standardized methodologies and reporting of quantitative data such as IC50 values. The elucidation of their distinct mechanisms of action on various signaling pathways will be crucial for the development of targeted therapeutic strategies. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive advances in phytochemical components, bioactive functionality, and processing applications of mustard (Brassica juncea (L.) Czern.): a review [frontiersin.org]
- 3. Comprehensive advances in phytochemical components, bioactive functionality, and processing applications of mustard (Brassica juncea (L.) Czern.): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin [mdpi.com]
- 12. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [agris.fao.org]
- 18. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. japsonline.com [japsonline.com]
- 27. Anti-inflammatory activity of constituents isolated from Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sinigrin Analytical Standards: Purity and Characterization
For researchers, scientists, and drug development professionals, the quality and purity of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Sinigrin analytical standards, focusing on their characterization, purity analysis, and the experimental methods used for their validation.
Comparison of Sinigrin Analytical Standards
The following table summarizes the specifications of Sinigrin analytical standards from various suppliers. It is important to note that the purity determination methods can vary between suppliers, which may affect the direct comparison of the stated purity values. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are generally considered more quantitative than Thin-Layer Chromatography (TLC).
| Supplier | Product Name | Purity Specification | Method of Purity Determination | Other Specifications |
| Sigma-Aldrich (Merck) | (-)-Sinigrin hydrate, analytical standard | ≥99.0% | TLC | Water content: ≤6.0% |
| (-)-Sinigrin hydrate | ≥98% | HPLC | - | |
| Cayman Chemical | Sinigrin (hydrate) | ≥95% | Not specified on product page | - |
| ChemFaces | Sinigrin | ≥98% | HPLC | Identification by ¹H-NMR and HPLC |
| ChromaDex | SINIGRIN POTASSIUM SALT | Purity determined by HPLC | Primary standards are characterized by HPLC, Karl Fischer (water content), GC (residual solvent), Mass Spec, and NMR. | - |
| Planta Analytica | Sinigrin Potassium Salt | 95%+ | Not specified on product page | - |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of a Sinigrin analytical standard is crucial. Below are detailed methodologies for the key analytical techniques used for characterization and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for assessing the purity of Sinigrin and quantifying any impurities. A typical reversed-phase HPLC method is described below.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile. A common mobile phase is a mixture of water and acetonitrile.[1]
-
Flow Rate: Typically 0.8 to 1.2 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 25°C.
-
Detection: UV detection at 228 nm.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a small amount of the Sinigrin analytical standard.
-
Dissolve the standard in a suitable solvent, such as water or a water/methanol mixture, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the Sinigrin standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for the structural confirmation of Sinigrin and can also be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh the Sinigrin standard and a certified internal standard (for qNMR).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., D₂O).
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
For structural confirmation, compare the chemical shifts and coupling constants of the observed signals with reference spectra or literature data.
-
For qNMR, the purity of Sinigrin is calculated by comparing the integral of a characteristic Sinigrin proton signal to the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of Sinigrin.
Instrumentation:
-
Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
Method:
-
A solution of the Sinigrin standard is introduced into the mass spectrometer.
-
The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
-
The observed molecular ion peak is compared to the theoretical molecular weight of Sinigrin to confirm its identity.
Impurity Profiling
A comprehensive analysis of an analytical standard includes the identification and quantification of any impurities. These can include related compounds, residual solvents, and water content. Certificates of Analysis from suppliers should ideally provide information on the impurity profile of a specific lot. For a more detailed and independent assessment, techniques such as LC-MS can be employed to identify and characterize unknown impurities.
Logical Relationship for Selecting a Sinigrin Standard
The selection of a suitable Sinigrin analytical standard depends on the specific requirements of the application. The following diagram illustrates the logical considerations for this process.
References
The Potent Threat Within: A Comparative Analysis of the Antimicrobial Properties of Sinigrin and Its Isothiocyanate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. In this guide, we delve into the antimicrobial potential of Sinigrin (B192396), a glucosinolate found in cruciferous plants, and its bioactive derivatives. While Sinigrin itself displays limited antimicrobial efficacy, its hydrolysis unlocks a potent arsenal (B13267) of isothiocyanates with significant activity against a broad spectrum of pathogens.
Sinigrin, a prominent glucosinolate in plants of the Brassicaceae family, such as mustard and horseradish, is a precursor to highly active antimicrobial compounds.[1][2][3] Upon enzymatic hydrolysis by myrosinase, an enzyme released when the plant tissue is damaged, Sinigrin is converted into allyl isothiocyanate (AITC), the compound responsible for the pungent flavor of mustard and a powerful antimicrobial agent.[1][4][5][6] It is this enzymatic conversion that transforms the benign Sinigrin into a potent inhibitor of microbial growth.[1][2] Studies have consistently shown that Sinigrin in its intact form is largely non-inhibitory to bacterial and yeast growth.[1][7]
The true antimicrobial power lies in Sinigrin's derivatives, primarily isothiocyanates (ITCs). This guide provides a comparative overview of the antimicrobial properties of Sinigrin and its key derivatives, including Allyl Isothiocyanate (AITC), Benzyl Isothiocyanate (BITC), and Phenethyl Isothiocyanate (PEITC), supported by quantitative data and detailed experimental protocols.
Comparative Antimicrobial Efficacy
The antimicrobial effectiveness of Sinigrin and its derivatives is best illustrated through quantitative measures such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data, showcasing the superior activity of the isothiocyanate derivatives compared to the parent compound, Sinigrin.
Table 1: Minimum Inhibitory Concentration (MIC) of Sinigrin and Its Derivatives against various bacteria.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Sinigrin | Staphylococcus aureus | >1000, 300 | [7],[8][9] |
| Escherichia coli | >1000, 300 | [7],[8][9] | |
| Enterococcus faecalis | 300 | [8][9] | |
| Klebsiella pneumoniae | 300 | [8][9] | |
| Pseudomonas aeruginosa | 700 | [8][9] | |
| Actinomyces spp. | No effect | [8][9] | |
| Proteus mirabilis | No effect | [8][9] | |
| Streptococcus pneumoniae | No effect | [8][9] | |
| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 25 µL/L (at pH 4.5) | [1][10] |
| Staphylococcus aureus | 100 - 220 | [11] | |
| Listeria monocytogenes | > AITC vs Gram-negatives | [12] | |
| Campylobacter jejuni | 50 - 200 | [13] | |
| Benzyl Isothiocyanate (BITC) | Methicillin-resistant S. aureus (MRSA) | 2.9 - 110 | [14] |
| Campylobacter jejuni | 1.25 - 5 | [13][15] | |
| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 100 | [14] |
| Pseudomonas aeruginosa | 100 | [14] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Unraveling the Mechanism of Action
The antimicrobial activity of isothiocyanates is attributed to their ability to disrupt crucial cellular functions in microorganisms. The primary mechanisms include:
-
Cell Membrane Disruption: Isothiocyanates can compromise the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[12][16][17] This effect is similar to that of the antibiotic polymyxin (B74138) B.[12]
-
Enzyme Inhibition: A key mechanism is the inactivation of essential enzymes through the binding of isothiocyanates to sulfhydryl groups of proteins.[1][14] This can disrupt various metabolic pathways.
-
Metabolic Pathway Interference: Studies have shown that AITC can inhibit enzymes crucial for bacterial metabolism, such as thioredoxin reductase and acetate (B1210297) kinase, which are involved in DNA synthesis and energy metabolism, respectively.[1][10][17] BITC has been shown to trigger pathways related to heat shock and oxidative stress, leading to protein aggregation and metabolic dysfunction.[17][18]
Below is a diagram illustrating the proposed antimicrobial signaling pathways of isothiocyanates.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synergy Pattern of Short Cationic Antimicrobial Peptides Against Multidrug-Resistant Pseudomonas aeruginosa [frontiersin.org]
- 3. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allyl Isothiocyanate - Molecule of the Month - January 2024 (HTML version) [chm.bris.ac.uk]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. revistabionatura.com [revistabionatura.com]
- 9. Inhibition of Listeria monocytogenes on bologna sausages by an antimicrobial film containing mustard extract or sinigrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activities of isothiocyanates against Campylobacter jejuni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. caringsunshine.com [caringsunshine.com]
- 17. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Sinigrin and Sinalbin in Mustard Seed Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of sinigrin (B192396) and sinalbin, the predominant glucosinolates in mustard seeds. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific applications.
Introduction to Sinigrin and Sinalbin
Sinigrin and sinalbin are glucosinolates found in mustard seeds, contributing to their characteristic pungent flavor. Sinigrin is primarily found in black and brown mustard (Brassica nigra and Brassica juncea), while sinalbin is the main glucosinolate in white mustard (Sinapis alba)[1][2]. The enzymatic hydrolysis of these compounds by myrosinase, which occurs when the plant tissue is damaged, releases isothiocyanates, compounds with potential applications as biopesticides and therapeutic agents[3][4][5]. Accurate quantification of sinigrin and sinalbin is therefore crucial for quality control in the food industry and for research into their biological activities.
Comparative Analysis of Quantification Methods
Several analytical techniques are employed for the quantification of sinigrin and sinalbin in mustard seed extracts. The choice of method often depends on factors such as sensitivity, selectivity, cost, and the specific research question. This guide compares three common methods: High-Performance Liquid Chromatography (HPLC) with different detectors, Ion Chromatography (IC), and UV-Visible Spectrophotometry.
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Robust, widely available, good for routine analysis.[6][7] | Requires derivatization (desulfation) for better separation of some glucosinolates. Lower sensitivity compared to MS.[8] | ~0.1 µg/mL[9] |
| HPLC-MS | Separation by HPLC coupled with mass spectrometry for highly selective and sensitive detection. | High sensitivity and selectivity, can identify and quantify multiple glucosinolates simultaneously without derivatization.[8] | Higher equipment and operational costs. | ≤0.04 mM[3][4][5] |
| Ion Chromatography (IC) | Separation of anions on an ion-exchange column. | Simple, fast, and allows for simultaneous quantification of sinigrin, sinalbin, and their anionic hydrolysis products.[3][4][5] | May have interference from other anionic components in the plant matrix.[3][4] | ≤0.04 mM[3][4][5] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the sample. | Simple, rapid, and low cost. | Lower specificity, susceptible to interference from other UV-absorbing compounds. Often used for total glucosinolate estimation rather than individual compounds.[10] | Method-dependent, generally less sensitive than chromatographic methods. |
Quantitative Data Summary
The concentration of sinigrin and sinalbin can vary significantly depending on the mustard species and variety, as well as growing conditions. The following table summarizes typical concentrations reported in the literature.
| Mustard Species | Glucosinolate | Concentration Range (µmol/g of seed) | Reference |
| Brassica juncea (Brown Mustard) | Sinigrin | 172 ± 12 | [5] |
| Sinapis alba (White/Yellow Mustard) | Sinalbin | up to 200 | [5] |
| Brassica nigra (Black Mustard) | Sinigrin | Predominant glucosinolate | [1] |
Experimental Protocols
Detailed methodologies for the extraction and quantification of sinigrin and sinalbin are provided below.
General Glucosinolate Extraction from Mustard Seeds
This protocol is a common starting point for various analytical methods.
Materials:
-
Mustard seeds
-
70% Methanol
-
Deionized water
-
Liquid nitrogen (optional)
-
Mortar and pestle or coffee grinder
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Grind mustard seeds into a fine powder. For enhanced preservation of glucosinolates, seeds can be frozen in liquid nitrogen before grinding to prevent enzymatic degradation.[11]
-
Weigh approximately 200 mg of the powdered sample into a centrifuge tube.
-
Add 2 mL of 70% methanol.
-
Heat the mixture at 95°C for 10 minutes to inactivate the myrosinase enzyme.[12]
-
Cool the mixture on ice for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.[12]
-
Carefully transfer the supernatant to a clean tube.
-
The resulting extract can be used for analysis by HPLC, IC, or UV-Vis spectrophotometry.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is a standard for glucosinolate analysis and often involves a desulfation step to improve chromatographic separation.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)[7]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (ultrapure)
-
Tetrabutylammonium (B224687) hydrogen sulphate solution (mobile phase modifier)[6]
-
Sinigrin and Sinalbin standards
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 20 mM tetrabutylammonium hydrogen sulphate (pH 7.0). A typical gradient might start with a low percentage of acetonitrile and increase over time.[13][14][15]
-
Column Temperature: 40°C[7]
Procedure:
-
Prepare a calibration curve using standard solutions of sinigrin and sinalbin of known concentrations (e.g., 50 to 800 µg/mL).[13][14][15]
-
Inject a known volume of the mustard seed extract onto the HPLC column.
-
Record the chromatogram and identify the peaks corresponding to sinigrin and sinalbin based on the retention times of the standards.
-
Quantify the amount of each compound by comparing the peak area in the sample to the calibration curve.
Quantification by Ion Chromatography (IC)
This method offers a rapid and direct way to measure sinigrin and sinalbin.
Instrumentation:
-
Ion chromatography system with a conductivity detector
-
Hydroxide-selective anion-exchange column (e.g., 4 x 210 mm)[3][4][5]
Reagents:
-
100 mM Sodium Hydroxide (NaOH) eluent
-
Sinigrin and Sinalbin standards
Chromatographic Conditions:
Procedure:
-
Prepare a calibration curve with standard solutions of sinigrin and sinalbin.
-
Inject the mustard seed extract directly into the IC system.
-
Identify and quantify the peaks for sinigrin and sinalbin by comparing with the standards. This method can also simultaneously quantify sulfate (B86663) and thiocyanate, which are products of glucosinolate hydrolysis.[3][4]
Visualizing the Experimental Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the key steps involved in the extraction and quantification of sinigrin and sinalbin.
Caption: General workflow for the extraction and quantitative analysis of Sinigrin and Sinalbin.
Caption: Detailed workflow for HPLC-based quantification of Sinigrin and Sinalbin.
References
- 1. Biologically Active Compounds in Mustard Seeds: A Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinigrin - Wikipedia [en.wikipedia.org]
- 3. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucosinolates and Omega-3 Fatty Acids from Mustard Seeds: Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turning glucosinolate into allelopathic fate: investigating allyl isothiocyanate variability and nitrile formation in eco-friendly Brassica juncea from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Investigating the synergistic anticancer effects of Sinigrin with other compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Sinigrin (B192396), a glucosinolate found in cruciferous vegetables, and its bioactive hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant anticancer properties. This guide provides a comprehensive comparison of the synergistic anticancer effects of AITC with other compounds, supported by experimental data, detailed protocols, and mechanistic insights, offering a valuable resource for advancing cancer research and drug development.
While direct studies on the synergistic effects of sinigrin are limited, a substantial body of evidence supports the potent synergistic activity of its active metabolite, AITC. Sinigrin is readily converted to AITC by the enzyme myrosinase, which is present in plants and can also be found in the gut microbiota. Therefore, the synergistic effects observed with AITC are considered a strong indication of the therapeutic potential of sinigrin in combination therapies.
Performance Comparison: AITC in Combination with Chemotherapeutic Agents
The co-administration of AITC with conventional chemotherapy drugs, such as cisplatin (B142131), has been shown to synergistically enhance their anticancer efficacy. This synergy is characterized by a significant reduction in the concentration of the chemotherapeutic agent required to achieve a therapeutic effect, potentially leading to reduced side effects and drug resistance.
Table 1: Synergistic Effects of AITC and Cisplatin on Cancer Cell Viability
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| 2008 (Ovarian Cancer) | Cisplatin alone | Not specified | ||
| AITC alone | Not specified | |||
| Cisplatin + AITC | Not specified | < 1 | Synergistic | |
| HOP62 (Lung Cancer) | Cisplatin alone | Not specified | ||
| AITC alone | Not specified | |||
| Cisplatin + AITC | Not specified | < 1 | Synergistic |
Note: While specific IC50 values for the combination were not detailed in the source, the studies confirm a significant synergistic inhibition of cancer cell growth. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy.
Table 2: Synergistic Effects of AITC and Sulforaphane on A549 Lung Cancer Cells
| Treatment | IC50 after 72h (µM) | Combination Effect |
| AITC alone | 12.64 ± 1.19 | |
| Sulforaphane alone | 10.29 ± 0.66 | |
| AITC + Sulforaphane | Significantly lower than individual treatments | Synergistic |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are protocols for key experiments cited in the investigation of the synergistic effects of AITC.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate viable cancer cells (e.g., 2008 ovarian cancer or HOP62 lung cancer cells) in 96-well plates at a density of 2,500 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of AITC, cisplatin, or their combination. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.4 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells after treatment.
-
Cell Seeding: Seed a low density of cancer cells (e.g., 200 cells per well) in 6-well plates.
-
Treatment: After cell attachment, treat the cells with AITC, cisplatin, or their combination for 96 hours.
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 3 weeks to form colonies.
-
Fixation and Staining: Fix the colonies with ice-cold methanol (B129727) and stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of visible colonies. A significant reduction in colony number in the combination treatment group compared to single-agent groups indicates a synergistic effect on inhibiting cell proliferation.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the combination therapy in a living organism.
-
Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., A549 lung cancer cells) into immunodeficient mice.
-
Treatment: Once tumors are established, randomly assign mice to different treatment groups: vehicle control, AITC alone, cisplatin alone, and AITC + cisplatin combination. Administer treatments as per the defined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A significant reduction in tumor volume and weight in the combination therapy group compared to the single-agent groups indicates in vivo synergistic efficacy.[1]
Signaling Pathways and Mechanisms of Synergy
The synergistic anticancer effects of AITC in combination with other compounds are attributed to the modulation of multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Downregulation of Anti-Apoptotic Proteins
The combination of AITC and cisplatin has been shown to significantly enhance apoptosis (programmed cell death) in cancer cells.[1][2] This is achieved, in part, by downregulating the expression of key anti-apoptotic proteins such as Bcl-2 and survivin.[1][2] The reduction of these proteins lowers the threshold for apoptosis induction, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Caption: AITC and Cisplatin synergistically induce apoptosis by downregulating Bcl-2 and survivin.
Induction of G2/M Cell Cycle Arrest
The combination of AITC and cisplatin has also been observed to induce a more pronounced and prolonged G2/M phase cell cycle arrest compared to either agent alone.[1] This prevents cancer cells from proceeding through mitosis and cell division, ultimately leading to cell death. The mechanism involves the modulation of key cell cycle regulatory proteins.
Caption: AITC and Cisplatin combination promotes G2/M cell cycle arrest, inhibiting proliferation.
Conclusion and Future Directions
The presented evidence strongly suggests that AITC, the active metabolite of sinigrin, holds significant promise as a synergistic partner in combination cancer therapy. The ability of AITC to enhance the efficacy of conventional chemotherapeutic agents like cisplatin provides a strong rationale for further investigation into sinigrin-based combination treatments. Future research should focus on direct studies of sinigrin in combination with a broader range of anticancer drugs to establish optimal dosing, scheduling, and to fully elucidate the underlying molecular mechanisms. The development of targeted delivery systems for sinigrin and myrosinase could further enhance the therapeutic index of these combination strategies, paving the way for more effective and personalized cancer treatments.
References
Safety Operating Guide
Proper Disposal of Sinigrin: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This document provides essential procedural guidance for the proper disposal of Sinigrin (B192396), a glucosinolate commonly used in research and development.
Waste Characterization and Regulatory Overview
Sinigrin itself is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, upon hydrolysis, which can be initiated by contact with moisture or enzymatic activity, Sinigrin degrades into allyl isothiocyanate. Allyl isothiocyanate is a significantly more toxic compound, particularly to aquatic life, and may cause skin and respiratory irritation. Therefore, disposal procedures must account for the potential formation of this more hazardous breakdown product.
Waste generators are responsible for determining if their waste is hazardous. While pure, unadulterated sinigrin may not meet the criteria for hazardous waste, any mixture or solution containing sinigrin, or waste materials contaminated with it, should be managed cautiously. Given the toxicity of its primary breakdown product, it is prudent to handle and dispose of sinigrin waste as hazardous chemical waste.
Step-by-Step Disposal Procedure
Objective: To safely collect, store, and dispose of sinigrin waste in compliance with laboratory safety protocols and environmental regulations.
Materials Required:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
-
Waste accumulation log
Procedure:
-
Personal Protective Equipment (PPE): Before handling sinigrin or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Waste Collection:
-
Solid Waste: Collect unused or expired sinigrin standard, as well as grossly contaminated items such as weighing boats and paper towels, and place them in a designated, leak-proof hazardous waste container. Avoid generating dust.
-
Liquid Waste: Collect all aqueous and solvent solutions containing sinigrin in a separate, compatible hazardous waste container. Do not pour sinigrin solutions down the drain.[1][2]
-
Sharps: Any sharps, such as needles or broken glass contaminated with sinigrin, must be disposed of in a designated sharps container that is then managed as hazardous waste.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including "Sinigrin" and any other chemical constituents. List the estimated concentrations and quantities of each component.
-
Indicate the potential hazard, such as "Toxic" or "Irritant."
-
Record the date when the first waste was added to the container (accumulation start date).
-
-
Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Segregate the sinigrin waste container from incompatible materials, such as strong oxidizing agents.
-
The SAA should be a well-ventilated area, and secondary containment is recommended to mitigate spills.
-
-
Disposal Request:
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of the waste through regular trash or other non-compliant channels.
-
Quantitative Data Summary
For the disposal of chemical waste, certain quantitative limits and classifications are important for regulatory compliance.
| Parameter | Guideline | Reference |
| RCRA Hazardous Waste Codes | Sinigrin is not a listed hazardous waste (no specific P or U code). Waste may be classified as hazardous based on the toxicity of its breakdown product, allyl isothiocyanate. | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be accumulated. | [1] |
| SAA Time Limit | Containers may remain in an SAA for up to one year from the accumulation start date. | [2] |
| Drain Disposal | Prohibited for hazardous chemicals. | [1] |
Logical Workflow for Sinigrin Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of sinigrin waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of sinigrin waste.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
